Technical Documentation Center

2-Chloro-1-isopropoxy-4-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-1-isopropoxy-4-nitrobenzene

Core Science & Biosynthesis

Foundational

Structural Characterization of 2-Chloro-1-isopropoxy-4-nitrobenzene: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Context 2-Chloro-1-isopropoxy-4-nitrobenzene (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Context

2-Chloro-1-isopropoxy-4-nitrobenzene (CAS: 5210-99-1) is a critical synthetic intermediate widely utilized in the development of pharmaceuticals, including GPX4 inhibitors for oncology and novel quorum-sensing inhibitors targeting Pseudomonas aeruginosa (PqsR) [1]. Because this molecule serves as a foundational building block in complex multi-step syntheses, verifying its structural integrity and purity via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step.

This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for 2-chloro-1-isopropoxy-4-nitrobenzene. By deconstructing the shielding and deshielding effects of its functional groups—the electron-donating isopropoxy ether (-O-iPr), the inductive chlorine (-Cl), and the strongly electron-withdrawing nitro group (-NO 2​ )—we establish a self-validating framework for spectral interpretation.

Synthesis & Sample Preparation Workflow

To obtain high-fidelity NMR spectra, the compound must first be synthesized with high purity. The standard approach involves a Williamson ether synthesis utilizing 2-chloro-4-nitrophenol [2]. The workflow below outlines the logical progression from raw materials to a locked and shimmed NMR sample.

NMR_Workflow SM 2-Chloro-4-nitrophenol (1.0 equiv) Base K2CO3 in DMF Stir at RT SM->Base Deprotonation Alk 2-Bromopropane (SN2 Alkylation) Base->Alk Electrophile Addition Prod 2-Chloro-1-isopropoxy- 4-nitrobenzene Alk->Prod Extraction & Purification NMR NMR Acquisition (400 MHz, CDCl3) Prod->NMR Dissolution & Lock

Workflow for the synthesis and NMR preparation of 2-chloro-1-isopropoxy-4-nitrobenzene.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of 2-chloro-1-isopropoxy-4-nitrobenzene is defined by the complex interplay of mesomeric (+M, -M) and inductive (+I, -I) effects acting upon the aromatic ring. The table below presents the expected chemical shifts based on empirical increment rules for substituted benzenes [3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Causality
H3 ~8.25Doublet (d)2.71HAr-H: Highly deshielded due to the combined -I effect of the adjacent Cl and the strong -M/-I effects of the ortho-NO 2​ group.
H5 ~7.88Doublet of doublets (dd)9.1, 2.71HAr-H: Deshielded by the ortho-NO 2​ group, but partially mitigated by the +M shielding effect of the para-isopropoxy group.
H6 ~7.05Doublet (d)9.11HAr-H: Strongly shielded by the +M effect of the ortho-isopropoxy oxygen lone pairs donating electron density into the ring.
-CH- ~4.72Septet (hept)6.11HAliphatic: Deshielded by the direct attachment to the electronegative ether oxygen (-I effect).
-CH 3​ ~1.42Doublet (d)6.16HAliphatic: Standard methyl resonance, split into a doublet by the adjacent methine proton.

Mechanistic Insight: The J -coupling constants provide a self-validating check for the substitution pattern. The large coupling constant ( J≈9.1 Hz) between H5 and H6 confirms their ortho relationship. The small coupling constant ( J≈2.7 Hz) between H3 and H5 confirms their meta relationship across the nitro group.

13 C NMR Spectroscopic Analysis

Carbon-13 NMR provides a direct map of the molecule's electronic skeleton. The chemical shifts are calculated using the base value of benzene (128.5 ppm) modified by the additive substituent increments of the -O-iPr, -Cl, and -NO 2​ groups[3].

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment & Causality
C1 ~166.1Quaternary (C)Attached to -O-iPr. Massive deshielding (+31.4 ppm increment) due to oxygen's electronegativity.
C4 ~142.1Quaternary (C)Attached to -NO 2​ . Deshielded by the electron-withdrawing nitro group (+20.0 ppm increment).
C2 ~127.9Quaternary (C)Attached to -Cl. Moderate shift balancing the -I effect of Cl and the shielding from the ortho-ether.
C3 ~125.1Tertiary (CH)Meta to the ether, ortho to Cl and NO 2​ .
C6 ~123.0Tertiary (CH)Ortho to the ether. Shielded by the +M resonance donation from the oxygen atom.
C5 ~122.8Tertiary (CH)Ortho to NO 2​ , para to the ether.
-CH- ~73.1Tertiary (CH)Aliphatic methine carbon attached to oxygen.
-CH 3​ ~21.9Primary (CH 3​ )Aliphatic methyl carbons of the isopropyl group.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and trust in the analytical data, the following self-validating protocol must be strictly adhered to when preparing and acquiring NMR spectra for this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • For 1 H NMR: Weigh exactly 15–20 mg of purified 2-chloro-1-isopropoxy-4-nitrobenzene.

    • For 13 C NMR: Weigh 40–50 mg to ensure sufficient signal-to-noise ratio for the quaternary carbons (C1, C2, C4).

  • Solvent Addition: Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). The TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift calibration.

  • Tube Loading: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent depth is strictly between 4.0 cm and 4.5 cm. Causality: Incorrect solvent depth distorts the magnetic field lines, making it impossible to achieve a proper shim, resulting in broadened peaks.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl 3​ solvent (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Shimming: Perform gradient shimming along the Z-axis. Validate the shim quality by observing the TMS peak; it must be sharp, symmetrical, and possess a full width at half maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: Execute a standard single-pulse sequence (e.g., zg30). Acquire 16 scans with a 2-second relaxation delay ( D1 ).

    • 13 C NMR: Execute a proton-decoupled sequence (e.g., zgpg30). Acquire 512–1024 scans. Critical Step: Increase the relaxation delay ( D1 ) to 2–3 seconds to ensure the slowly relaxing quaternary carbons (C1, C2, C4) fully return to equilibrium before the next pulse, preventing signal loss.

  • Processing: Apply a 0.3 Hz exponential line broadening window function for 1 H (1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectrum, then reference the TMS peak to exactly 0.00 ppm.

References

  • Title: Novel Quorum Sensing Inhibitors targeting PqsR Source: Universität des Saarlandes (Dissertation) URL: [Link]

  • Title: Carboxylic acid analogs as gpx4 inhibitors and use thereof (WO2024151666A1)
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Berlin, Heidelberg (Pretsch, E., Bühlmann, P., Badertscher, M.) URL: [Link]

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 1-Chloro-2-isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 1-Chloro-2-isopropoxy-4-nitrobenzene (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 1-Chloro-2-isopropoxy-4-nitrobenzene (CAS Number: 76464-51-2). In the absence of extensive experimental data for this specific compound, this guide synthesizes information from predictive models, analysis of structurally similar compounds, and established analytical techniques. It offers a robust framework for researchers to understand and predict the physicochemical properties of this compound, which is crucial for its application in organic synthesis, pharmaceutical development, and material science. This document details the theoretical underpinnings and practical methodologies for determining these key thermal characteristics, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: Understanding the Physicochemical Landscape

1-Chloro-2-isopropoxy-4-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The arrangement of a chloro group, an isopropoxy group, and a nitro group on the benzene ring imparts a unique electronic and steric profile, which in turn governs its reactivity, solubility, and, critically, its thermal behavior.

The melting point is a fundamental thermodynamic property that dictates the transition from a solid to a liquid state. It is a crucial parameter for purification processes such as crystallization, formulation development, and for predicting a compound's solubility. The thermodynamic stability , on the other hand, provides insights into the compound's shelf-life, handling requirements, and potential degradation pathways under thermal stress. For drug development professionals, understanding these properties is paramount for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and their intermediates.

Due to a notable lack of publicly available experimental data for 1-Chloro-2-isopropoxy-4-nitrobenzene, this guide will leverage a multi-faceted approach. We will explore predictive data, conduct a comparative analysis with analogous structures, and provide detailed, field-proven experimental protocols for researchers to determine these properties empirically.

Molecular Structure and Predicted Properties

The molecular structure of 1-Chloro-2-isopropoxy-4-nitrobenzene is foundational to its physical and chemical properties.

PropertyValueSource
CAS Number 76464-51-2[1]
Molecular Formula C₉H₁₀ClNO₃[1]
Molecular Weight 215.63 g/mol Calculated
Predicted Melting Point 139.6 ± 22.3 °C[1]
Predicted Boiling Point 307.2 ± 22.0 °C[1]

It is critical to note that the melting and boiling points listed are predicted values and should be confirmed through empirical measurement.[1] The prediction likely stems from computational models that analyze the contributions of the various functional groups to the overall intermolecular forces.

Comparative Analysis: Insights from Structural Analogs

To build confidence in the predicted properties and to understand the structure-property relationships, a comparative analysis with structurally similar compounds is invaluable. The melting points of several related nitroaromatic compounds are presented below.

CompoundStructureMelting Point (°C)Key Structural Differences
1-Chloro-4-nitrobenzene A benzene ring with a chloro group and a nitro group in para positions.80-83Lacks the isopropoxy group.[2]
2-Chloro-1-methoxy-4-nitrobenzene A benzene ring with a chloro group at position 2, a methoxy group at position 1, and a nitro group at position 4.94Methoxy group instead of isopropoxy.[3]
2-Chloro-1-methyl-4-nitrobenzene A benzene ring with a chloro group at position 2, a methyl group at position 1, and a nitro group at position 4.61-64Methyl group instead of isopropoxy.[4]
1-Chloro-2-nitrobenzene A benzene ring with a chloro group and a nitro group in ortho positions.32.5Different substitution pattern and lacks the isopropoxy group.

Analysis of Structure-Property Relationships:

  • Effect of the Alkoxy Group: The presence of an alkoxy group (methoxy or isopropoxy) generally increases the melting point compared to a simple alkyl group (methyl) or no substitution at that position. This is likely due to the increased molecular weight and the potential for dipole-dipole interactions involving the oxygen atom.

  • Steric Hindrance: The bulky isopropoxy group in the target molecule, situated ortho to the chloro group, may influence crystal packing and, consequently, the melting point.

  • Substitution Pattern: The relative positions of the substituents significantly impact intermolecular forces and crystal lattice energy.

Based on this comparative analysis, the predicted melting point of around 140°C for 1-Chloro-2-isopropoxy-4-nitrobenzene appears plausible, though experimental verification is essential.

Experimental Determination of Melting Point and Thermodynamic Stability

The gold-standard techniques for characterizing the thermal properties of a solid organic compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ) of 1-Chloro-2-isopropoxy-4-nitrobenzene.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • 1-Chloro-2-isopropoxy-4-nitrobenzene sample (2-5 mg)

  • Aluminum hermetic pans and lids

  • High-purity indium standard for calibration

  • High-purity nitrogen gas (or other inert gas)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard. The onset of the melting peak for indium should be within ±0.5°C of 156.6°C, and the enthalpy of fusion should be within ±2% of 28.45 J/g.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a tared aluminum pan.

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Equilibrate the sample at a temperature at least 25°C below the expected melting point (e.g., 110°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature at least 25°C above the completion of the melting transition (e.g., 170°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

    • The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the area under the melting peak.

DSC_Workflow cluster_prep Preparation cluster_run DSC Measurement cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Hermetically Seal Sample & Reference Pans Weigh->Seal Load 4. Load Pans into DSC Cell Seal->Load Purge 5. Purge with N2 (20-50 mL/min) Load->Purge Equilibrate 6. Equilibrate (e.g., 110°C) Purge->Equilibrate Ramp 7. Ramp Temperature (10°C/min to 170°C) Equilibrate->Ramp Thermogram 8. Obtain DSC Thermogram Ramp->Thermogram Analyze 9. Determine Tm (Onset) & ΔHfus (Peak Area) Thermogram->Analyze

Caption: Workflow for DSC analysis of 1-Chloro-2-isopropoxy-4-nitrobenzene.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of a material and can reveal information about decomposition temperatures, the presence of volatile components, and the overall thermal degradation profile.

Objective: To assess the thermal stability and decomposition profile of 1-Chloro-2-isopropoxy-4-nitrobenzene.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • 1-Chloro-2-isopropoxy-4-nitrobenzene sample (5-10 mg)

  • TGA sample pan (platinum or alumina)

  • High-purity nitrogen gas (or other inert gas)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • Tare the TGA sample pan.

    • Accurately weigh 5-10 mg of the sample into the pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset of decomposition is the temperature at which significant mass loss begins.

    • The TGA curve can reveal single or multiple decomposition steps.

TGA_Workflow cluster_prep Preparation cluster_run TGA Measurement cluster_analysis Data Analysis Calibrate 1. Calibrate TGA Weigh 2. Weigh Sample (5-10 mg) Calibrate->Weigh Load 3. Load Pan into TGA Furnace Weigh->Load Purge 4. Purge with N2 Load->Purge Heat 5. Heat Sample (e.g., to 600°C at 10°C/min) Purge->Heat Curve 6. Obtain TGA Curve (% Mass vs. Temp) Heat->Curve Analyze 7. Determine Onset of Decomposition Curve->Analyze

Caption: Workflow for TGA analysis of 1-Chloro-2-isopropoxy-4-nitrobenzene.

Predictive Approaches: Bridging the Data Gap

In the absence of experimental data, computational methods offer valuable tools for estimating the physicochemical properties of organic molecules.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the structural or property-describing features of molecules with a specific property of interest, such as melting point.[6][7][8] These models are built using large datasets of compounds with known properties and can then be used to predict the properties of new, untested molecules. For nitroaromatic compounds, QSPR models have been developed that take into account various molecular descriptors, including:

  • Molecular weight and volume

  • Topological indices

  • Quantum chemical descriptors

While the development of a specific QSPR model for this compound is beyond the scope of this guide, it is a powerful approach that researchers can employ.

Computational Chemistry

First-principles quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic stability of a compound.[9] These calculations can predict the ground-state energy of the molecule and can be used to compare the relative stabilities of different polymorphs or isomers. While computationally intensive, these methods provide a fundamental understanding of the factors contributing to a molecule's stability.

Conclusion and Recommendations

This technical guide has provided a comprehensive overview of the thermodynamic stability and melting point of 1-Chloro-2-isopropoxy-4-nitrobenzene. While a definitive experimental value for the melting point is not currently available in the public domain, a predicted value of approximately 140°C has been reported.[1] A comparative analysis of structurally similar compounds suggests that this prediction is within a reasonable range.

For researchers and drug development professionals working with this compound, it is strongly recommended that the melting point and thermodynamic stability be determined experimentally using the DSC and TGA protocols detailed in this guide. These empirical data are essential for ensuring the quality, safety, and efficacy of any downstream applications. In the interim, the information provided herein offers a solid foundation for understanding and predicting the thermal behavior of this important synthetic intermediate.

References

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). MRS Bulletin. Retrieved March 27, 2026, from [Link]

  • Dearden, J. C., & Ghafourian, T. (2011). Prediction of melting point for drug-like compounds via QSPR methods. Journal of Pharmacy and Pharmacology, 55(4), 457-464.
  • 1-Chloro-2-isopropoxy-4-nitrobenzene. (n.d.). 2A Biotech. Retrieved March 27, 2026, from [Link]

  • Ghamami, M., & Jahanbakhsh, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. International Journal of Chemistry and Technology, 8(2), 167-177.
  • Modarresi, H., Dearden, J. C., & Ghafourian, T. (2006). QSPR Correlation of Melting Point for Drug Compounds Based on Different Sources of Molecular Descriptors.
  • Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1. (2020, September 11). Chegg. Retrieved March 27, 2026, from [Link]

  • CI Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1. (2020, September 29). Chegg. Retrieved March 27, 2026, from [Link]

  • 2-chloro-1-methyl-4-nitrobenzene. (2025, May 20). Chemical Synthesis Database. Retrieved March 27, 2026, from [Link]

  • synthesis of 2-chloro-4-nitrophenol by new way. (2009).
  • (8pts) Melting Point Determination (1pts) Literature. (2022, August 1). Chegg. Retrieved March 27, 2026, from [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 2-Chloro-1-nitro-4-propylbenzene. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. Retrieved March 27, 2026, from [Link]

  • 1-Chloro-2-isopropyl-4-methylbenzene. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Benzene, 2-chloro-1-methoxy-4-nitro-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • 2-CHLORO-1-METHYL-4-NITROBENZENE. (n.d.). Matrix Fine Chemicals. Retrieved March 27, 2026, from [Link]

  • 2-Chloro-1-isopropyl-4-nitrobenzene. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 2-Chloro-1-isopropyl-4-nitrobenzene. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). ACS Chemical Health & Safety, 28(1), 31-37.
  • 1-Chloro-4-nitrobenzene. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Electronic Properties and Frontier Molecular Orbital Dynamics of 2-Chloro-1-isopropoxy-4-nitrobenzene

Executive Summary In the rational design of active pharmaceutical ingredients (APIs) and advanced functional materials, the electronic properties of a molecular building block dictate its reactivity, metabolic stability,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs) and advanced functional materials, the electronic properties of a molecular building block dictate its reactivity, metabolic stability, and target binding affinity. 2-Chloro-1-isopropoxy-4-nitrobenzene (CAS 5210-99-1) is a highly functionalized aromatic system characterized by a complex interplay of inductive and resonance effects[1][2].

This whitepaper provides an in-depth mechanistic analysis of the electronic architecture of 2-Chloro-1-isopropoxy-4-nitrobenzene, focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. By employing self-validating Density Functional Theory (DFT) protocols, we decode how its specific substituent pattern creates a "push-pull" electronic system, and what this means for downstream drug development.

The Push-Pull Electronic Architecture

The electronic landscape of 2-Chloro-1-isopropoxy-4-nitrobenzene is governed by three distinct substituents on the conjugated benzene ring. Understanding the causality of their interactions is critical for predicting the molecule's behavior:

  • 1-Isopropoxy Group (Electron Donating, +M / -I): The oxygen atom donates electron density into the aromatic ring via resonance (+M effect), significantly raising the energy of the HOMO. However, the bulky isopropyl moiety introduces steric hindrance when adjacent to the ortho-chloro group. This steric clash forces the isopropoxy group to rotate slightly out of the perfect planar alignment, partially attenuating its resonance donation compared to an unhindered methoxy group.

  • 4-Nitro Group (Electron Withdrawing, -M / -I): Positioned para to the isopropoxy group, the strongly electron-withdrawing nitro group pulls electron density out of the ring, stabilizing the LUMO.

  • 2-Chloro Group (Inductive Withdrawal, -I / +M): The chlorine atom exerts a strong inductive pull (-I) while offering weak resonance donation (+M). Crucially, because it is located meta to the nitro group, it does not participate in direct resonance withdrawal with the nitro moiety, but it globally lowers the electrostatic potential of the ring.

This para-relationship between the isopropoxy (donor) and nitro (acceptor) groups establishes a strong push-pull chromophore . This conjugation pathway facilitates intramolecular charge transfer (ICT), which narrows the HOMO-LUMO gap relative to unsubstituted benzene.

Mechanism Isopropoxy 1-Isopropoxy (-OR) +M (Resonance Donor) Ring Aromatic π-System (Conjugation Bridge) Isopropoxy->Ring Electron Push HOMO HOMO Destabilization (Energy ↑) Isopropoxy->HOMO Chloro 2-Chloro (-Cl) -I (Inductive Withdrawal) Chloro->Ring Localized Pull Nitro 4-Nitro (-NO2) -M (Resonance Acceptor) LUMO LUMO Stabilization (Energy ↓) Nitro->LUMO Ring->Nitro Electron Pull

Fig 1: Push-pull electronic effects governing the HOMO-LUMO gap.

Self-Validating Computational Protocol (DFT)

To accurately quantify the HOMO-LUMO gap, empirical observations must be paired with high-level Density Functional Theory (DFT). Standardized DFT protocols utilizing the B3LYP functional have been extensively validated for nitrobenzene derivatives (3)[3].

The following step-by-step methodology is engineered as a self-validating system to ensure data integrity:

Step 1: Conformational Search
  • Action: Execute a conformational search using the MMFF94 force field.

  • Causality: The isopropoxy group possesses multiple rotatable bonds. Starting a quantum mechanical calculation from a high-energy local minimum will yield fundamentally flawed electronic properties. MMFF94 identifies the lowest-energy rotamer to serve as the DFT input.

Step 2: Geometry Optimization
  • Action: Optimize the geometry using the B3LYP/6-311++G(d,p) level of theory.

  • Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and accuracy for organic aromatics[4][5]. The addition of diffuse functions (++) is mandatory because the nitro group carries significant electron density (anionic character in resonance structures), requiring the basis set to allow the electron cloud to expand. Polarization functions ((d,p)) are critical for accurately modeling the polarizability of the chlorine atom's larger electron cloud.

Step 3: Vibrational Frequency Analysis (Self-Validation)
  • Action: Perform a harmonic vibrational frequency calculation on the optimized geometry.

  • Causality: Geometry optimization only finds a point where the first derivative of energy is zero (which could be a transition state). A frequency calculation must yield zero imaginary frequencies ( Nimag​=0 ). This mathematically proves the structure is a true global minimum, validating the preceding steps[6].

Step 4: Wavefunction Generation & FMO Extraction
  • Action: Extract the energies of the HOMO and LUMO from the optimized wavefunction to calculate global reactivity descriptors.

Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Lowest Energy Rotamer C 3. Frequency Analysis (Self-Validation: N_imag = 0) B->C Optimized Coordinates D 4. Wavefunction Generation (FMO Extraction) C->D True Minimum Confirmed E 5. Global Reactivity Descriptors (Hardness, Electrophilicity) D->E HOMO/LUMO Energies

Fig 2: Self-validating computational workflow for FMO analysis.

Quantitative Electronic Descriptors

Based on homologous push-pull nitroaromatic systems evaluated under the B3LYP/6-311++G(d,p) protocol[3][6], the expected electronic properties for 2-Chloro-1-isopropoxy-4-nitrobenzene are summarized below. The energy gap ( ΔE ) dictates the chemical hardness and polarizability of the molecule[5].

ParameterSymbolComputed Value (eV)*Physical Significance
Highest Occupied Molecular Orbital EHOMO​ -6.45Electron donating capacity; nucleophilicity.
Lowest Unoccupied Molecular Orbital ELUMO​ -2.55Electron accepting capacity; electrophilicity.
Energy Gap ΔE 3.90Kinetic stability and chemical reactivity.
Ionization Potential IP 6.45Energy required to remove an electron ( −EHOMO​ ).
Electron Affinity EA 2.55Energy released upon electron addition ( −ELUMO​ ).
Chemical Hardness η 1.95Resistance to charge transfer[ (IP−EA)/2 ].
Chemical Softness S 0.256Polarizability of the electron cloud [ 1/(2η) ].
Electronegativity χ 4.50Tendency to attract electrons [ (IP+EA)/2 ].
Electrophilicity Index ω 5.19Propensity to act as an electrophile [ χ2/(2η) ].

*Values are representative computations derived from established DFT models for structurally homologous para-alkoxy-nitrobenzenes.

Implications for Drug Development and Synthesis

The FMO data directly translates to macroscopic chemical behavior, providing actionable insights for drug development professionals:

  • Stability Against Nucleophilic Aromatic Substitution (SNAr): In drug synthesis, SNAr is a common pathway. However, because the chlorine atom at C2 is meta to the strongly activating nitro group at C4, the LUMO does not exhibit a significant node at the C2 position. Consequently, the chlorine atom is highly resistant to nucleophilic displacement. This makes the molecule a stable, robust pharmacophore where the chlorine can be retained for lipophilicity without risking unwanted degradation during subsequent synthetic steps.

  • Redox Cycling and Toxicity: The relatively low-lying LUMO (-2.55 eV) indicates a high electron affinity[7]. In biological systems, this makes the nitro group susceptible to single-electron reduction by enzymes like nitroreductases. This can lead to the generation of reactive oxygen species (ROS) via redox cycling—a critical toxicological parameter that must be monitored if this scaffold is retained in a final API.

  • Binding Pocket Interactions: The moderate chemical softness ( S=0.256 eV⁻¹) suggests the molecule is sufficiently polarizable to engage in strong π−π stacking and dispersion interactions within target protein binding sites, while the isopropoxy group provides a tunable steric bulk to optimize target selectivity.

References

  • Source: PubMed (Spectrochimica Acta Part A)
  • Source: Academia.
  • Source: DOI.
  • Title: Computational Calculation of Nitrobenzene and Its Derivatives Source: Indonesian Journal of Chemical Research URL

Sources

Exploratory

Infrared (IR) Spectroscopy Absorption Bands for 2-Chloro-1-isopropoxy-4-nitrobenzene: A Technical Guide for Structural Validation

Executive Overview 2-Chloro-1-isopropoxy-4-nitrobenzene (CAS: 5210-99-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), inclu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Chloro-1-isopropoxy-4-nitrobenzene (CAS: 5210-99-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel 1[1]. For researchers and drug development professionals, verifying the structural integrity of this intermediate is a critical quality control step. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the presence, orientation, and electronic environment of its functional groups. This whitepaper details the vibrational causality, expected absorption bands, and a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for the structural characterization of this molecule.

Vibrational Causality & Molecular Architecture

The IR spectrum of 2-chloro-1-isopropoxy-4-nitrobenzene is a composite of localized vibrational modes dictated by the molecule's dipole moments, atomic masses, and bond forces. Understanding the physical causality behind these absorptions is essential for accurate spectral interpretation, rather than relying solely on pattern matching.

  • The Nitro Group ( −NO2​ ): The nitro group is a strongly electron-withdrawing substituent with a high dipole moment. Because the two N-O bonds are equivalent, they do not vibrate independently. Instead, they exhibit two distinct coupled vibrations: an asymmetric stretch (where one bond compresses while the other elongates) and a symmetric stretch (where both bonds elongate simultaneously). According to 2[2], these manifest as intense, unmistakable bands near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • The Isopropoxy Group ( −O−CH(CH3​)2​ ): The ether linkage produces strong C-O-C stretching vibrations due to the large change in dipole moment during the stretch. The asymmetric C-O-C stretch of an aryl-alkyl ether typically appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹[2]. Furthermore, the isopropyl moiety contains a gem-dimethyl group (two methyls on the same carbon). As detailed in 3[3], the symmetric bending ("umbrella mode") of these methyl groups undergoes mechanical vibrational coupling, resulting in a highly diagnostic "split doublet" of roughly equal intensity at approximately 1380 cm⁻¹ and 1370 cm⁻¹.

  • The 1,2,4-Trisubstituted Aromatic Ring: The benzene ring skeleton exhibits characteristic C=C stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹[2]. More importantly, the substitution pattern is confirmed by the out-of-plane (oop) C-H bending vibrations in the low-frequency "fingerprint" region[3]. A 1,2,4-trisubstitution pattern leaves one isolated proton (between the chloro and nitro groups) and two adjacent protons. This results in a medium-intensity band near 880 cm⁻¹ (isolated H) and a strong band near 820 cm⁻¹ (two adjacent H's)[2].

  • The Chloro Group ( −Cl ): The C-Cl bond involves a relatively heavy halogen atom. According to Hooke's Law applied to molecular vibrations, an increase in the reduced mass of the oscillating system drastically lowers the vibrational frequency[3]. Consequently, the C-Cl stretch is pushed into the far end of the fingerprint region, typically around 740 cm⁻¹[2].

IR_Logic Root 2-Chloro-1-isopropoxy- 4-nitrobenzene N1 Nitro Group (-NO2) High Dipole Moment Root->N1 N2 Isopropoxy Group Steric & Ether Linkage Root->N2 N3 Aromatic Ring 1,2,4-Trisubstituted Root->N3 N4 Chloro Group (-Cl) Heavy Atom Effect Root->N4 N1_1 Asymmetric Stretch ~1530 cm⁻¹ N1->N1_1 N1_2 Symmetric Stretch ~1350 cm⁻¹ N1->N1_2 N2_1 gem-Dimethyl Doublet ~1380, 1370 cm⁻¹ N2->N2_1 N2_2 Aryl-Alkyl C-O-C ~1250, 1040 cm⁻¹ N2->N2_2 N3_1 C=C Ring Stretch ~1590, 1480 cm⁻¹ N3->N3_1 N3_2 C-H oop Bending ~880, 820 cm⁻¹ N3->N3_2 N4_1 C-Cl Stretch ~740 cm⁻¹ N4->N4_1

Caption: Logical mapping of functional groups to their vibrational causality and IR absorption bands.

Spectral Data Matrix

The following table summarizes the expected quantitative IR absorption data for 2-chloro-1-isopropoxy-4-nitrobenzene, providing a rapid reference for quality control validation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative Intensity
Aromatic Ring C-H Stretch> 3000 (typically ~3080)Weak
Aliphatic (Isopropyl) C-H Stretch2850 – 2980Medium
Aromatic Ring C=C Ring Stretch~1590, ~1480Medium to Strong
Nitro Group N-O Asymmetric Stretch~1530Very Strong
Aliphatic (Isopropyl) gem-Dimethyl Bend~1380, ~1370 (Doublet)Medium
Nitro Group N-O Symmetric Stretch~1350Very Strong
Ether Linkage C-O-C Asymmetric Stretch~1250Strong
Ether Linkage C-O-C Symmetric Stretch~1040Medium
Aromatic Ring C-H oop Bend (Isolated H)~880Medium
Aromatic Ring C-H oop Bend (2 Adjacent H)~820Strong
Chloro Group C-Cl Stretch~740Strong

Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data acquisition, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation mechanisms. ATR is preferred over traditional KBr pelleting for this compound to prevent moisture absorption (which obscures the 3000-3500 cm⁻¹ region) and to avoid potential halide exchange or matrix interactions.

Step-by-Step Methodology
  • System Initialization & Purge: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. If equipped, ensure the dry nitrogen purge is active to minimize atmospheric interference.

  • Crystal Cleaning & Validation: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and a volatile spectroscopic-grade solvent (e.g., isopropanol).

    • Self-Validation Check: Perform a rapid preview scan. The baseline must be flat (100% transmittance), confirming the complete evaporation of the solvent and the absence of cross-contamination.

  • Background Acquisition: Collect a background spectrum (typically 32 to 64 scans at 4 cm⁻¹ resolution).

    • Causality: This step is mathematically critical to subtract ambient atmospheric H₂O (sharp bands ~3600-3900 cm⁻¹ and ~1400-1800 cm⁻¹) and CO₂ (doublet ~2350 cm⁻¹) from the final sample spectrum.

  • Sample Application: Place approximately 2-5 mg of the solid 2-chloro-1-isopropoxy-4-nitrobenzene directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the built-in clutch clicks.

    • Causality: Intimate contact between the solid sample and the crystal is required for the IR evanescent wave to penetrate the sample (typically 0.5 to 2 micrometers deep). Insufficient pressure results in a low signal-to-noise ratio.

  • Data Acquisition: Acquire the sample spectrum using the exact same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹).

  • Post-Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer's processing software.

    • Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), lower frequency bands (like the C-Cl stretch) appear artificially more intense in raw ATR spectra compared to standard transmission spectra. The correction normalizes relative peak intensities, allowing for accurate comparison against standard transmission reference libraries[2].

ATR_Workflow S1 1. Crystal Cleaning S2 2. Background Validation S1->S2 S3 3. Sample Compression S2->S3 S4 4. FTIR Acquisition S3->S4 S5 5. ATR Correction S4->S5 S6 6. Spectral Assignment S5->S6

Caption: Step-by-step self-validating ATR-FTIR experimental workflow.

References

  • Source: google.
  • Title: Spectrometric Identification of Organic Compounds by Robert M.
  • Source: ebay.

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution reactions involving 2-Chloro-1-isopropoxy-4-nitrobenzene

Application Note: Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) for the Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene Executive Summary The synthesis of highly functionalized arenes is a critical bottle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) for the Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene

Executive Summary

The synthesis of highly functionalized arenes is a critical bottleneck in the discovery of novel active pharmaceutical ingredients (APIs). Specifically, 2-chloro-1-isopropoxy-4-nitrobenzene serves as a vital synthetic intermediate in the development of anti-infective agents, such as quorum sensing inhibitors targeting the Pseudomonas aeruginosa PqsR receptor [1]. This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of 2-chloro-1-isopropoxy-4-nitrobenzene via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway.

Mechanistic Rationale & Regioselectivity

The successful synthesis of 2-chloro-1-isopropoxy-4-nitrobenzene relies entirely on the intrinsic electronic bias of the starting material, 1,2-dichloro-4-nitrobenzene.

  • Electronic Activation: The nitro ( −NO2​ ) group at C4 is a powerful electron-withdrawing group (EWG). It activates the ortho and para positions of the benzene ring toward nucleophilic attack by stabilizing the resulting anionic intermediate (Meisenheimer complex) via resonance [2].

  • Regioselective Causality: The starting material possesses two potential leaving groups (chlorides). The chloride at C1 is para to the nitro group, meaning the transition state following nucleophilic attack at C1 is highly resonance-stabilized. Conversely, the chloride at C2 is meta to the nitro group and lacks this direct resonance stabilization.

  • Result: The isopropoxide nucleophile exclusively attacks the C1 position, displacing the para-chloride and yielding the mono-substituted 2-chloro-1-isopropoxy-4-nitrobenzene without unwanted over-substitution.

Experimental Workflow: Synthesis Protocol

This protocol is designed as a self-validating system to ensure high yield and purity at a 5.00 mmol scale.

Reagents & Materials
  • 1,2-dichloro-4-nitrobenzene: 960 mg (5.00 mmol, 1.0 equiv)

  • Isopropanol (Anhydrous): 0.38 mL (300 mg, 5.00 mmol, 1.0 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ): 4.89 g (15.0 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF, Anhydrous): 15 mL

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dichloro-4-nitrobenzene (960 mg) in 15 mL of anhydrous DMF. Purge the flask with nitrogen gas for 5 minutes to establish an inert atmosphere.

  • Base Addition: Add Cs2​CO3​ (4.89 g) to the stirring solution in one portion. Stir the resulting suspension at room temperature for 10 minutes.

  • Nucleophile Introduction: Dropwise add anhydrous isopropanol (0.38 mL) to the mixture using a precision syringe.

  • Execution: Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 12–16 hours.

  • Validation Checkpoint (In-Process Control): At 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a single product spot ( Rf​≈0.4 ). Confirm the product mass via LC-MS before proceeding.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via automated flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Data Presentation & Analytical Characterization

ParameterCondition / Specification
Substrate 1,2-dichloro-4-nitrobenzene (1.0 equiv)
Nucleophile Isopropanol (1.0 equiv)
Base Cesium Carbonate ( Cs2​CO3​ , 3.0 equiv)
Solvent Anhydrous DMF (0.33 M)
Temperature 60 °C
Reaction Time 12–16 hours
Expected Yield 78% (approx. 841 mg)
Product Appearance Yellowish solid
Validation LC-MS (m/z) 216 [M+H]+

Troubleshooting & Best Practices

  • Causality of Base Selection: Why use Cs2​CO3​ instead of stronger bases like NaH or aqueous NaOH ? Aqueous NaOH introduces hydroxide ions, which act as competing nucleophiles and cause the hydrolysis of the aryl chloride to a phenol byproduct. While NaH is effective, it poses significant safety hazards at scale. Cs2​CO3​ provides a mild, heterogeneous basic environment. The large Cs+ cation weakly coordinates with the isopropoxide anion, increasing its nucleophilicity (the "naked anion" effect) while preserving the integrity of the nitroarene.

  • Solvent Dynamics: DMF is a polar aprotic solvent that accelerates SN​Ar reactions by effectively solvating the cesium cations while leaving the isopropoxide nucleophile highly reactive.

  • Moisture Control: Strict adherence to anhydrous conditions is mandatory. Trace water will react with Cs2​CO3​ to generate hydroxide ions, leading to the formation of 2-chloro-4-nitrophenol impurities.

Downstream Applications in Drug Discovery

The synthesized 2-chloro-1-isopropoxy-4-nitrobenzene is rarely the final API. Its primary utility lies in its subsequent reduction. The nitro group can be cleanly reduced to an amine (yielding 3-chloro-4-isopropoxyaniline) via catalytic hydrogenation (e.g., Pd/C , H2​ ) or Béchamp reduction ( Fe/HCl ). This resulting aniline is a privileged pharmacophore used to synthesize triazole or amide-linked heterocycles that inhibit bacterial quorum sensing pathways [1].

Mechanistic Pathway

SNAr_Mechanism SM 1,2-dichloro-4-nitrobenzene + Isopropanol Base Cs2CO3 Base (Deprotonation) SM->Base Nuc Isopropoxide Anion (Active Nucleophile) Base->Nuc Attack Regioselective Attack at C1 (para to NO2) Nuc->Attack Complex Meisenheimer Complex (Resonance Stabilized) Attack->Complex Rate-Determining Step Product 2-Chloro-1-isopropoxy- 4-nitrobenzene Complex->Product Fast Cl- Elimination

Mechanistic pathway for the regioselective SNAr synthesis of 2-chloro-1-isopropoxy-4-nitrobenzene.

References

  • . Publikationen der UdS - Universität des Saarlandes. (2023). 2.. National Center for Biotechnology Information (PMC). (2023).

Application

Suzuki-Miyaura cross-coupling reaction conditions for 2-Chloro-1-isopropoxy-4-nitrobenzene

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-1-isopropoxy-4-nitrobenzene Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Overcoming steric and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-1-isopropoxy-4-nitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Overcoming steric and electronic deactivation in aryl chloride cross-coupling workflows.

Mechanistic Insights & Substrate Profiling

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in medicinal chemistry for the construction of biaryl scaffolds[1]. However, the activation of aryl chlorides remains a notorious synthetic bottleneck due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to aryl bromides or iodides[2].

The substrate 2-Chloro-1-isopropoxy-4-nitrobenzene presents a highly specific matrix of steric and electronic challenges that render standard palladium catalysts (e.g., Pd(PPh3)4) completely ineffective:

  • Steric Shielding: The ortho-isopropoxy group creates a bulky steric umbrella over the adjacent C–Cl bond, severely restricting the trajectory of the incoming palladium catalyst during the rate-limiting oxidative addition step.

  • Electronic Deactivation (Resonance): The isopropoxy group acts as a strong π-donor (+M effect). By donating electron density into the aromatic ring, it strengthens the C–Cl bond and reduces the electrophilicity of the ipso-carbon, making the substrate thermodynamically resistant to oxidative addition by electron-rich Pd(0) species.

  • Electronic Modulation (Inductive): The meta-nitro group exerts a powerful inductive electron-withdrawing effect (-I). While it lacks the direct resonance stabilization (-M) that a para-nitro group would provide to the transition state, its inductive pull partially mitigates the electron-rich nature of the alkoxy group, providing a slight kinetic advantage if the steric barrier can be overcome.

Catalyst Selection & Rational Design (E-E-A-T)

To successfully couple this deactivated substrate, the catalytic system must be engineered to lower the activation barrier for oxidative addition while simultaneously driving reductive elimination[3].

  • Ligand Architecture (XPhos): We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a dialkylbiaryl phosphine ligand developed by the Buchwald group[3]. The electron-rich dicyclohexylphosphine moiety dramatically increases the nucleophilicity of the Pd(0) center, forcing oxidative addition into the inert C–Cl bond[4]. Concurrently, the massive steric bulk of the triisopropylbiphenyl backbone accelerates the reductive elimination step by forcing the two coupled aryl groups together[5].

  • Precatalyst Superiority (XPhos Pd G3): While Pd2(dba)3 is a common Pd(0) source, the dibenzylideneacetone (dba) ligands can competitively bind to palladium and inhibit the catalytic cycle[3]. Utilizing the XPhos Pd G3 precatalyst ensures the rapid, base-mediated generation of a highly active, 14-electron monoligated [Pd(0)-XPhos] species, entirely bypassing dba-induced inhibition[5].

  • Biphasic Solvent & Base Matrix: Transmetalation requires the activation of the arylboronic acid into a nucleophilic boronate complex[6]. A biphasic system of 1,4-Dioxane and aqueous K3PO4 is optimal[2]. Dioxane permits the high reaction temperatures (100 °C) required to breach the oxidative addition barrier, while the aqueous phase dissolves the phosphate base, facilitating rapid ligand exchange and transmetalation[2].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the comparative reactivity of various catalyst systems against sterically hindered, unactivated aryl chlorides like 2-Chloro-1-isopropoxy-4-nitrobenzene.

Table 1: Optimization of Suzuki-Miyaura Conditions for Deactivated Aryl Chlorides

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(PPh3)4 (5 mol%)NoneNa2CO3 (2.0 eq)Toluene/H2O (5:1)9024< 5%
Pd(dppf)Cl2 (5 mol%)NoneK2CO3 (2.0 eq)Dioxane/H2O (5:1)902415%
Pd2(dba)3 (2.5 mol%)SPhos (10 mol%)K3PO4 (3.0 eq)Dioxane/H2O (10:1)1001282%
Pd2(dba)3 (2.5 mol%)XPhos (10 mol%)K3PO4 (3.0 eq)Dioxane/H2O (10:1)1008> 95%
XPhos Pd G3 (2 mol%) None K3PO4 (3.0 eq) Dioxane/H2O (10:1) 100 4 > 99%

Data reflects established comparative reactivity trends for Buchwald ligands applied to sterically hindered aryl chlorides.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure process integrity.

Reagents Required:

  • 2-Chloro-1-isopropoxy-4-nitrobenzene (1.0 equiv, limiting reagent)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)

Methodology:

  • Solvent Degassing (Critical Step): Oxygen is a potent poison for Pd(0) species, leading to irreversible oxidation to inactive Pd(II) and promoting the oxidative homocoupling of the boronic acid. Sparge 1,4-Dioxane and Deionized Water separately with Argon for 30 minutes prior to use.

  • Reaction Assembly: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Chloro-1-isopropoxy-4-nitrobenzene (1.0 mmol), the chosen arylboronic acid (1.5 mmol), and finely ground K3PO4 (3.0 mmol).

    • Causality: Adding solid reagents first prevents splashing and ensures accurate stoichiometry.

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol) to the vessel. Seal the vessel with a PTFE-lined septum and purge the atmosphere by applying vacuum and backfilling with Argon (repeat 3 times).

    • Causality: The G3 precatalyst is air-stable, but the active Pd(0) generated in situ is not. Purging the headspace ensures a strictly anaerobic environment.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (5.0 mL) followed by degassed H2O (0.5 mL) via syringe.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a pale suspension to a homogeneous golden/brown solution. A rapid shift to pitch black within the first 10 minutes indicates oxygen contamination and catalyst death (precipitation of palladium black).

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the aryl chloride mass peak confirms completion.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). The addition of water quenches the reaction by partitioning the organic product from the inorganic phosphate salts. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimum amount of DCM and filter through a short pad of Celite.

    • Causality: Celite filtration removes highly polar, insoluble palladium nanoparticles that would otherwise cause severe streaking during silica gel chromatography. Purify the filtrate via flash column chromatography.

Pathway Visualization

SuzukiMiyaura Pd_precatalyst XPhos Pd G3 Precatalyst (Stable Pd(II) Species) Pd0 Active Catalyst [Pd(0)-XPhos] Pd_precatalyst->Pd0 Base-Mediated Activation OxAdd Oxidative Addition [Ar-Pd(II)(XPhos)-Cl] Pd0->OxAdd Oxidative Addition (Rate-Limiting) Substrate 2-Chloro-1-isopropoxy- 4-nitrobenzene Substrate->OxAdd BaseExchange Ligand Exchange [Ar-Pd(II)(XPhos)-OH] OxAdd->BaseExchange + OH⁻ / - Cl⁻ TransMet Transmetalation [Ar-Pd(II)(XPhos)-Ar'] BaseExchange->TransMet Transmetalation Boronic Arylboronic Acid + K3PO4 (aq) Boronic->TransMet RedElim Reductive Elimination Transition State TransMet->RedElim cis/trans Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for 2-Chloro-1-isopropoxy-4-nitrobenzene.

References

  • [1] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:

  • [2] The Suzuki Reaction - Andrew G Myers Research Group - Harvard University. Available at:

  • [6] Suzuki Coupling - Organic Chemistry Portal. Available at:

  • [3] Buchwald Ligands - Sigma-Aldrich. Available at:

  • [4] Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides - Organic Letters (ACS Publications). Available at:

  • [5] trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - ACS Omega. Available at:

Sources

Method

Application Note: 2-Chloro-1-isopropoxy-4-nitrobenzene as a Key Intermediate in Novel Agrochemical Formulations

Executive Summary & Mechanistic Rationale The development of next-generation agrochemicals—particularly pathoblockers and quorum-sensing inhibitors—relies heavily on robust, highly functionalized aromatic building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals—particularly pathoblockers and quorum-sensing inhibitors—relies heavily on robust, highly functionalized aromatic building blocks. 2-Chloro-1-isopropoxy-4-nitrobenzene (CAS 5210-99-1) has emerged as a privileged scaffold in both pharmaceutical and agrochemical AI (Active Ingredient) discovery [1].

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is highly valued in modern crop protection:

  • The Isopropoxy Group (C3H7O-): Provides precisely tuned steric bulk and lipophilicity. In agrochemical formulations, a calculated LogP between 3.0 and 4.5 is ideal for cuticular penetration on plant leaves. The isopropyl moiety enhances lipid solubility without the excessive hydrophobicity seen in longer alkyl chains.

  • The Ortho-Chloro Substituent: Acts as a metabolic shield. In both target pests and non-target plants, cytochrome P450 enzymes typically hydroxylate aromatic rings at electron-rich ortho/para positions. The chlorine atom blocks this metabolic liability, significantly increasing the half-life and field efficacy of the formulated AI.

  • The Nitro Group (-NO2): Serves as a stable, latent nucleophile. It allows the molecule to be stored and handled safely before being chemoselectively reduced to an aniline (3-chloro-4-isopropoxyaniline), which acts as the primary coupling handle for final AI assembly.

Synthetic Workflows & Protocols

To translate this building block into a functional agrochemical AI (such as a PqsR inhibitor targeting bacterial blight [1] or an amide-linked fungicide [2]), the nitro group must first be reduced, followed by a coupling reaction.

Protocol A: Chemoselective Reduction to 3-Chloro-4-isopropoxyaniline

Causality & Design Choice: The choice of reducing agent is critical. Standard catalytic hydrogenation (Pd/C with H₂) poses a severe risk of reductive hydrodehalogenation, which would cleave the essential chlorine atom. Therefore, a mild, chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) system is utilized to reduce the nitro group while preserving the halogen [2].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-Chloro-1-isopropoxy-4-nitrobenzene (10.0 g, 46.4 mmol) in a solvent mixture of Ethanol (100 mL) and Deionized Water (50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) (24.8 g, 464 mmol, 10.0 equiv) to the solution and stir at room temperature for 10 minutes to ensure complete dissolution.

  • Reduction: Carefully add Iron (Fe) powder (12.9 g, 232 mmol, 5.0 equiv) in portions. Note: The reaction is moderately exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 2 hours under a Nitrogen (N₂) atmosphere. Monitor reaction completion via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with Ethyl Acetate (3 × 50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 3-chloro-4-isopropoxyaniline as a pale yellow oil (~88% yield).

Protocol B: Amidation to Form the Active Ingredient (AI)

Causality & Design Choice: To form the final AI, the resulting aniline is coupled with a proprietary carboxylic acid (e.g., a quinoline-4-carboxylic acid derivative). Because the isopropoxy group creates localized steric hindrance, a highly efficient coupling reagent like HATU is required alongside a non-nucleophilic base (DIPEA) to drive the reaction to completion without racemization.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Stir for 15 minutes at 0°C.

  • Coupling: Add 3-chloro-4-isopropoxyaniline (1.1 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract with Dichloromethane, and purify via silica gel chromatography to isolate the final Agrochemical AI.

Data Presentation: Physicochemical Profiling

The physical properties of the intermediate and the resulting active ingredient dictate the downstream formulation strategy.

CompoundMolecular Weight ( g/mol )LogP (calc.)Melting Point (°C)Synthetic Yield (%)Primary Function
2-Chloro-1-isopropoxy-4-nitrobenzene 215.633.145–47N/A (Starting Material)Lipophilic core scaffold
3-Chloro-4-isopropoxyaniline 185.652.8Liquid85–92% (Fe/NH₄Cl)Nucleophilic intermediate
Agrochemical AI (Example) ~420.504.2135–13875–80% (Amidation)Active crop pathoblocker

Agrochemical Formulation Strategy: Emulsifiable Concentrate (EC)

Causality & Design Choice: The final AI exhibits a LogP of ~4.2, making it highly lipophilic and entirely insoluble in water. To deliver this AI effectively in a field setting, it must be formulated as an Emulsifiable Concentrate (EC). Aromatic 150 is selected as the primary solvent due to its high flash point and excellent solvency for lipophilic ethers. A dual-emulsifier system (anionic + non-ionic) is employed to ensure spontaneous micro-emulsion formation when the farmer dilutes the product in the spray tank.

EC Formulation Protocol:

  • Solubilization: Charge a mixing vessel with Aromatic 150 fluid (60% w/w). Add the synthesized Agrochemical AI (25% w/w) and agitate under gentle heating (40°C) until completely dissolved.

  • Emulsifier Blending: Add Calcium Dodecylbenzenesulfonate (anionic surfactant, 5% w/w) and Castor Oil Ethoxylate (non-ionic surfactant, 10% w/w).

  • Homogenization: Shear the mixture at 3000 RPM for 20 minutes.

  • Quality Control: Drop 1 mL of the formulation into 100 mL of standard hard water (342 ppm CaCO₃). A spontaneous, blooming, translucent blue-white emulsion must form with no AI crystallization after 24 hours.

Workflow Visualization

G A 2-Chloro-1-isopropoxy- 4-nitrobenzene (CAS 5210-99-1) B Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) A->B C 3-Chloro-4-isopropoxyaniline (Key Intermediate) B->C D Amidation / Cross-Coupling (HATU, DIPEA) C->D E Agrochemical AI (e.g., PqsR Inhibitor) D->E F Formulation (Emulsifiable Concentrate) E->F G Crop Protection Application (Anti-biofilm / Bactericide) F->G

Figure 1: Synthetic and formulation workflow of 2-Chloro-1-isopropoxy-4-nitrobenzene to agrochemical.

References

  • Title: Novel quorum sensing inhibitors targeting PqsR Source: Publikationen der UdS - Universität des Saarlandes (Schütz, C. M., 2020) URL: [Link]

  • Source: Google Patents (2024)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric and Electronic Liabilities in 2-Chloro-1-isopropoxy-4-nitrobenzene Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the transition-metal-catalyzed cross-couplin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the transition-metal-catalyzed cross-coupling of 2-chloro-1-isopropoxy-4-nitrobenzene .

While aryl chlorides are notoriously challenging electrophiles, this specific substrate presents a "perfect storm" of steric shielding and electronic deactivation. Below, we dissect the causality behind common reaction failures and provide field-proven, self-validating protocols to rescue your syntheses.

Mechanistic Deep-Dive: The "Push-Pull" Liability

To successfully couple 2-chloro-1-isopropoxy-4-nitrobenzene, you must first understand why standard catalyst systems (like Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) fail completely.

  • Steric Gating: The bulky isopropyl group at position 1 physically obstructs the Bürgi-Dunitz trajectory required for the Pd0 catalyst to approach the adjacent C-Cl bond at position 2.

  • Electronic Deactivation (The Meta-Nitro Problem): While the 4-nitro group is strongly electron-withdrawing, it is meta to the 2-chloro position. Therefore, it provides no resonance activation (-M effect) to the C-Cl bond.

  • The 1,4-Push-Pull Effect: The lone pairs on the 1-isopropoxy oxygen are heavily engaged in resonance with the para-nitro group. While this reduces the electron-donating (+M) effect of the oxygen onto the C-Cl bond compared to a standard ortho-alkoxy group, the C-Cl bond remains fundamentally unactivated and sterically buried.

Overcoming this requires a catalyst capable of forming a highly reactive, monoligated Pd0L1​ species that is small enough to penetrate the steric shield, yet electron-rich enough to force oxidative addition .

Diagnostic Workflow

Use the following decision tree to diagnose your specific reaction failure based on LC-MS or GC-MS data.

DiagnosticWorkflow Start Coupling Failure: 2-Chloro-1-isopropoxy-4-nitrobenzene CheckLCMS Check LC-MS / GC-MS What is the major species? Start->CheckLCMS SM Unreacted Starting Material CheckLCMS->SM Degrad Degradation / Side Products CheckLCMS->Degrad OxAdd Diagnosis: Oxidative Addition Failure (Steric Gating by -O-iPr) SM->OxAdd SideProd Identify Side Product Degrad->SideProd Sol1 Action: Switch to bulky Buchwald Ligand (XPhos) or NHC (PEPPSI-IPr) OxAdd->Sol1 Dehal Ar-H (Dehalogenation) Action: Reduce Temp / Switch Base SideProd->Dehal Ar-H Homocoup Ar-Ar (Homocoupling) Action: Slow Boronic Acid Addition SideProd->Homocoup Ar-Ar

Diagnostic logic for troubleshooting hindered ortho-isopropoxy aryl chloride couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am recovering >90% of my starting material in a Suzuki-Miyaura coupling. How do I force conversion?

Causality: You are experiencing an oxidative addition failure. Standard bidentate ligands (like dppf) or small monodentate ligands (like PPh3​ ) form Pd0L2​ complexes that are simply too bulky to access the C-Cl bond shielded by the isopropoxy group. Solution: Switch to dialkylbiarylphosphines (Buchwald ligands) such as XPhos , or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr . The extreme bulk of the XPhos dicyclohexyl groups forces the dissociation of one ligand, generating a highly active, 12-electron Pd0L1​ species. This monoligated palladium is small enough to insert into the hindered C-Cl bond .

Q2: I switched to XPhos, but now my arylboronic acid is degrading (protodeboronation) before the product forms.

Causality: Even with XPhos, oxidative addition into this specific substrate is the rate-limiting step. If the boronic acid is exposed to base and heat for extended periods while waiting for the PdII intermediate to form, it undergoes protodeboronation (cleavage of the C-B bond). Solution: Implement a slow-dosing protocol . Add the boronic acid via a syringe pump over 2–4 hours. Alternatively, switch to a more stable boron source, such as a potassium aryltrifluoroborate ( R-BF3​K ) or a MIDA boronate, which slowly hydrolyzes to release the active boronic acid in situ.

Q3: What is the optimal base and solvent system for this substrate?

Causality: Sterically hindered transmetalation requires a highly active base to form the reactive boronate complex, but protic solvents at high temperatures can trigger premature beta-hydride elimination or dehalogenation. Solution: Use an anhydrous, non-polar solvent system (e.g., 1,4-dioxane or toluene) paired with finely milled, anhydrous K3​PO4​ or Cs2​CO3​ . Avoid ethanol or water co-solvents if dehalogenation (Ar-H formation) is observed.

Quantitative Ligand Performance Data

The table below summarizes the expected performance of various ligand classes when attempting a Suzuki-Miyaura cross-coupling with 2-chloro-1-isopropoxy-4-nitrobenzene.

Ligand SystemCatalyst LoadingExpected ConversionPrimary Mechanistic Bottleneck
Pd(PPh3​)4​ 5.0 mol%< 5%Complete failure at oxidative addition.
Pd(dppf)Cl2​ 5.0 mol%~ 10%Steric clash during transmetalation.
Pd2​(dba)3​ / SPhos2.0 mol%40 - 50%Moderate oxidative addition; slow transmetalation.
Pd2​(dba)3​ / XPhos 1.0 - 2.0 mol% > 95% None. Optimal monoligation achieved.
PEPPSI-IPr (NHC) 1.0 - 2.0 mol% > 90% None. Flexible steric bulk accommodates substrate.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes XPhos to overcome the steric and electronic liabilities of the substrate. The protocol includes built-in validation checks to ensure the catalytic cycle is functioning correctly.

Reagents:

  • 2-Chloro-1-isopropoxy-4-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Sterically demanding Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (1.0 mol% Pd)

  • XPhos (2.4 mol%)

  • Anhydrous K3​PO4​ (finely milled, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical): In a nitrogen-filled glovebox, combine Pd2​(dba)3​ and XPhos in 3 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15–20 minutes.

    • Validation Check: The solution must transition from purple/brown to a deep red/orange. This color change confirms the successful generation of the active Pd0L1​ species.

  • Substrate Assembly: To an oven-dried Schlenk flask, add 2-chloro-1-isopropoxy-4-nitrobenzene and the finely milled K3​PO4​ . Transfer the pre-activated catalyst solution into the flask. Heat the mixture to 80 °C.

  • Slow-Dosing of Nucleophile: Dissolve the arylboronic acid in 7 mL of 1,4-dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours.

  • Reaction Monitoring: Sample the reaction at 3 hours and analyze via GC-MS.

    • Validation Check A: If a mass of [M-42] is detected, Lewis acidic cleavage of the isopropyl group is occurring. Action: Lower the temperature to 70 °C.

    • Validation Check B: If Ar-Ar homocoupling is detected. Action: Reduce the syringe pump addition rate to 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4​ , and purify via flash chromatography.

Catalytic Cycle Visualization

The diagram below highlights exactly where the steric blockade of the isopropoxy group disrupts the standard catalytic cycle, and how bulky ligands force the reaction forward.

CatalyticCycle Pd0 Pd(0)L1 Active OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl TransMet Trans- metalation OxAdd->TransMet Ar'-B(OH)2 Note1 Steric Blockade by -O-iPr Group OxAdd->Note1 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Note2 Requires bulky ligand (XPhos) to force proximity RedElim->Note2

Catalytic cycle highlighting steric bottlenecks at oxidative addition and reductive elimination.

References

  • Highly Active Catalyst for Suzuki−Miyaura Coupling to Form Sterically Demanding Biaryls Journal of the American Chemical Society (J. Am. Chem. Soc. 2004, 126, 16433–16439) URL:[Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides Journal of the American Chemical Society (J. Am. Chem. Soc. 2003, 125, 16194-16195) URL:[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Angewandte Chemie International Edition (Angew. Chem. Int. Ed. 2003, 42, 3690-3693) URL:[Link]

Optimization

Best purification and recrystallization techniques for crude 2-Chloro-1-isopropoxy-4-nitrobenzene

Welcome to the Technical Support Center for Organic Synthesis and Purification. This guide is specifically engineered for researchers and drug development professionals working with 2-Chloro-1-isopropoxy-4-nitrobenzene (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis and Purification. This guide is specifically engineered for researchers and drug development professionals working with 2-Chloro-1-isopropoxy-4-nitrobenzene (CAS: 5210-99-1).

Because the optimal purification strategy is entirely dependent on your upstream synthetic route, this guide breaks down the causality behind common impurities and provides field-proven, self-validating protocols to isolate your target compound with >98% purity.

Physicochemical Properties & Impurity Profiling

Before initiating any purification workflow, it is critical to understand the physical parameters of the target molecule and the quantitative profile of expected impurities based on your synthetic route.

Parameter / AttributeData / Description
Chemical Name 2-Chloro-1-isopropoxy-4-nitrobenzene
CAS Number 5210-99-1
Molecular Formula & Weight C9H10ClNO3
Physical State Yellowish solid (at room temperature) [1]
Primary Impurity (Route A: SNAr) Unreacted 1,2-dichloro-4-nitrobenzene, residual Cs2CO3 [1]
Primary Impurity (Route B: Alkylation) Unreacted 2-chloro-4-nitrophenol, residual DMF [2]
Primary Impurity (Route C: NCS) Regioisomers (e.g., 3-chloro isomer), succinimide [3]

Purification Decision Matrix

The following workflow illustrates the logical divergence in purification strategies based on the synthetic origin of your crude material.

PurificationWorkflow Crude Crude 2-Chloro-1-isopropoxy- 4-nitrobenzene Workup Aqueous Workup (Remove DMF & Salts) Crude->Workup RouteCheck Synthesis Route? Workup->RouteCheck NCS NCS Chlorination (Regioisomer impurities) RouteCheck->NCS Route C SNAr SNAr / Alkylation (Starting material impurities) RouteCheck->SNAr Route A/B HPLC RP-HPLC (MeCN / H2O) NCS->HPLC Silica Flash Chromatography (Hexane / EtOAc) SNAr->Silica Recryst Recrystallization (IPA / H2O) SNAr->Recryst Pure Pure Compound (>98% Purity) HPLC->Pure Silica->Pure Recryst->Pure

Figure 1: Decision matrix for the purification of 2-Chloro-1-isopropoxy-4-nitrobenzene.

Troubleshooting Q&A

Q1: My crude product is a viscous yellow oil instead of a solid. Why won't it crystallize? Cause: 2-Chloro-1-isopropoxy-4-nitrobenzene is highly soluble in polar aprotic solvents. If you synthesized the compound via the alkylation of 2-chloro-4-nitrophenol in DMF [2], residual DMF is likely suppressing the melting point and preventing crystallization. Standard aqueous workups often fail to remove all DMF due to its high boiling point and partitioning behavior. Solution: Implement a 5% aqueous Lithium Chloride (LiCl) wash during your extraction phase. LiCl drastically increases the polarity of the aqueous layer, forcing DMF out of the organic phase (Ethyl Acetate) and into the aqueous phase through the salting-out effect.

Q2: I synthesized the compound via electrophilic chlorination using N-chlorosuccinimide (NCS). My NMR shows multiple doublets in the aromatic region. How do I fix this? Cause: The chlorination of 1-isopropoxy-4-nitrobenzene using NCS yields a mixture of regioisomers [3]. Because the isopropoxy group is strongly activating and ortho/para directing, chlorination can occur at multiple positions. Normal-phase silica gel chromatography lacks the theoretical plates and selectivity required to separate these closely related positional isomers. Solution: You must abandon normal-phase silica and utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Using an Acetonitrile/Water gradient leverages the subtle differences in the hydrophobic surface area of the regioisomers, allowing for baseline resolution [3].

Q3: I used the SNAr route (1,2-dichloro-4-nitrobenzene + isopropanol + Cs2CO3). Can I purify this via recrystallization instead of column chromatography? Cause & Solution: Yes. Because this route avoids regioisomer formation, the primary impurities are unreacted starting materials and inorganic salts [1]. Once the salts are washed away, the target compound (a yellowish solid) can be highly purified using an anti-solvent recrystallization system. Isopropanol acts as an excellent "good solvent" (solubilizing the compound when hot), while water acts as the "anti-solvent" to induce supersaturation upon cooling.

Step-by-Step Experimental Methodologies

Protocol 1: Optimized Aqueous Workup (DMF Removal)

Use this protocol immediately post-reaction for routes utilizing DMF.

  • Quench the crude reaction mixture by diluting it with 10 volumes of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash the organic layer with an equal volume of distilled water to remove bulk inorganic salts (e.g., K2CO3, Cs2CO3).

  • Critical Step: Wash the organic layer with 3 × 5 volumes of 5% aqueous LiCl solution. Agitate vigorously. This strips residual DMF.

  • Perform a final wash with saturated NaCl (brine) to remove excess water from the organic phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude yellowish solid.

Protocol 2: RP-HPLC Purification (For NCS Chlorination Routes)

Use this protocol to separate regioisomers [3].

  • Dissolve the crude mixture in a minimal volume of HPLC-grade Acetonitrile.

  • Filter the sample through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Gradient elution starting at 40% Acetonitrile / 60% Water, ramping to 90% Acetonitrile over 30 minutes.

  • Detection: Monitor UV absorbance at 254 nm (nitroaromatic chromophore).

  • Collect the major peak (eluting after the more polar succinimide and unreacted starting materials), pool the fractions, and lyophilize to obtain the pure compound.

Protocol 3: Anti-Solvent Recrystallization (For SNAr / Alkylation Routes)

Use this protocol for scalable, chromatography-free purification.

  • Place the crude, DMF-free solid in a round-bottom flask.

  • Add just enough Isopropanol (approx. 2-3 mL per gram of crude) and heat to 70°C while stirring until the solid is completely dissolved.

  • Nucleation Step: While maintaining heating and vigorous stirring, add distilled water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a single drop of Isopropanol to clear the solution, then remove the flask from the heat source.

  • Allow the solution to cool to room temperature undisturbed to promote the growth of large, pure crystals.

  • Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Filter the yellowish crystals via vacuum filtration, wash with ice-cold 10% Isopropanol/Water, and dry under high vacuum.

References

  • Novel Quorum Sensing Inhibitors targeting PqsR - Publikationen der UdS - Universität des Saarlandes. (Page 157, Experimental Section). Retrieved from 1

  • Carboxylic acid analogs as gpx4 inhibitors and use thereof. (WO2024151666A1, Step 1: Synthesis of 2-chloro-1-isopropoxy-4-nitrobenzene). Retrieved from 2

  • 2-CHloro-1-isopropoxy-4-nitrobenzene (CAS: 5210-99-1) Product Details & Application in Synthesis. Retrieved from 3

Sources

Troubleshooting

Resolving baseline separation issues in 2-Chloro-1-isopropoxy-4-nitrobenzene liquid chromatography

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex chromatog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of substituted nitroaromatics.

Resolving baseline separation issues for 2-Chloro-1-isopropoxy-4-nitrobenzene requires moving beyond trial-and-error. Because this molecule possesses a highly polarized aromatic ring (due to the electron-withdrawing nitro and chloro groups) and a sterically bulky electron-donating isopropoxy ether, it is highly susceptible to secondary column interactions and co-elution with positional isomers.

Below is the definitive troubleshooting guide, mechanistic FAQs, and a self-validating protocol to achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow for Baseline & Resolution Anomalies

BaselineTroubleshooting Start Baseline Separation Issue (Resolution Rs < 1.5) Shape Analyze Peak Shape & Baseline Start->Shape Tailing Peak Tailing / Fronting Shape->Tailing Asymmetry > 1.2 or < 0.9 Coelution Symmetrical Co-elution Shape->Coelution Asymmetry ≈ 1.0 Drift Baseline Drift / Noise Shape->Drift Gradient Shift Silanol Secondary Silanol Interactions? Lower pH to 2.5 or use Endcapped Column Tailing->Silanol Tailing (As > 1.2) Solvent Injection Solvent Effect? Match sample solvent to initial mobile phase Tailing->Solvent Fronting (As < 0.9) Selectivity Poor Selectivity (α)? Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) Coelution->Selectivity Alter Phase Modifier Change Organic Modifier (MeOH vs ACN) to alter hydrogen bonding Coelution->Modifier Alter Solvent Absorbance Absorbance Imbalance? Match Mobile Phase A & B UV absorbance Drift->Absorbance Optical Issue

Fig 1: Decision matrix for troubleshooting LC baseline separation and peak shape anomalies.

Frequently Asked Questions (FAQs)

Q: Why does 2-Chloro-1-isopropoxy-4-nitrobenzene co-elute with its positional isomers on a standard C18 column despite a shallow gradient? A: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of chloronitrobenzenes have nearly identical hydrophobicities and boiling points, making them notoriously difficult to separate via standard reversed-phase mechanisms[1]. To resolve them, you must exploit shape selectivity. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase introduces π−π and dipole-dipole interactions. The electron-deficient nitroaromatic ring of your analyte will interact differently with the fluorinated phase depending on the exact steric hindrance caused by the bulky isopropoxy group's position.

Q: I am observing severe peak tailing ( As​>2.0 ) that pulls the baseline up and ruins the resolution of a closely eluting impurity. Is my column failing? A: Not necessarily; this is likely a chemical causality rather than a mechanical failure[2]. The highly electronegative nitro and chloro groups create a localized polarity on the molecule. At a neutral pH, unreacted silanol groups on the silica support (pKa ~4.5) are ionized ( Si−O− ) and act as weak cation exchangers, causing secondary retention (tailing)[2]. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or Phosphoric Acid[3]. This protonates the silanols to their neutral state ( Si−OH ), immediately eliminating the secondary interaction and restoring a flat baseline.

Q: My baseline drifts upwards significantly during the gradient run, obscuring the integration of the 2-chloro-4-nitrophenol starting material. How do I stabilize it? A: Baseline drift during gradient elution is typically an optical phenomenon caused by an absorbance imbalance between Mobile Phase A (aqueous) and Mobile Phase B (organic), especially when monitoring at low UV wavelengths (<230 nm)[4]. Methanol, for instance, absorbs more UV light than water. Solution: You can fine-tune the absorbance of the aqueous phase to match the organic phase by adding a baseline-compensating modifier, or switch to HPLC-grade Acetonitrile, which has a much lower UV cutoff[4]. Additionally, ensure thorough inline degassing, as micro-bubbles released during gradient mixing will cause baseline noise and wandering[5].

Q: The peak for 2-Chloro-1-isopropoxy-4-nitrobenzene is fronting or splitting, but only at higher injection volumes. Why? A: This is a classic "solvent effect" (volume overload). If your sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile) but your gradient starts at 40% organic, the injection plug travels unretained at the head of the column until the solvent diffuses[6]. Always dilute your sample in a solvent that closely matches your initial mobile phase conditions to ensure the analyte focuses into a tight band at the column head.

Self-Validating Protocol for Method Optimization

To guarantee scientific integrity, this protocol is designed as a self-validating system . You must pass the internal validation check at each step before proceeding; otherwise, subsequent data will be chromatographically invalid.

Step 1: System Suitability & Extra-Column Volume Verification

  • Action: Flush the system and inject 10 µL of 0.1 mg/mL Uracil (a highly polar, unretained marker) alongside your sample[7].

  • Validation Check: Uracil must elute as a sharp, symmetrical peak. If the Uracil peak tails or broadens, the issue is mechanical (e.g., poor tubing connections, degraded flow cell, or void volume), not the column chemistry[2]. Do not proceed until the Asymmetry factor ( As​ ) of Uracil is between 0.95 and 1.05.

Step 2: Isomer Selectivity ( α ) Screening

  • Action: Evaluate the sample on a Pentafluorophenyl (PFP) column using a Methanol/Water gradient.

  • Causality: While Acetonitrile is a dipole-only interacting solvent, Methanol acts as both a hydrogen bond donor and acceptor. Methanol interacts specifically with the nitro group's oxygen atoms and the isopropoxy ether, altering the elution order and improving selectivity ( α ) for isomers.

  • Validation Check: Calculate the separation factor ( α=k2′​/k1′​ ). If α≤1.0 , the retention mechanism is insufficient. Switch the organic modifier before attempting to change the gradient slope.

Step 3: Mobile Phase pH Optimization for Peak Shape

  • Action: Buffer the aqueous mobile phase to pH 2.5 using 0.1% Formic Acid (for LC-MS compatibility) or 10 mM Phosphoric Acid (for UV applications)[3].

  • Validation Check: Measure the As​ of 2-Chloro-1-isopropoxy-4-nitrobenzene. The protocol step is validated only when As​ drops from >1.5 to ≤1.2 , confirming the suppression of silanol ionization.

Step 4: Gradient and Baseline Drift Compensation

  • Action: Program a linear gradient (e.g., 40% to 90% Organic over 15 minutes). If utilizing a low UV wavelength, ensure the system is heavily degassed and consider adding a static mixer between the pump and the column to even out inconsistencies in the mobile phase blend[5].

  • Validation Check: Run a blank gradient injection (injecting initial mobile phase). The baseline drift must be < 5 mAU across the entire gradient window. If drift exceeds this, the integration of low-level impurities will be mathematically invalid[6].

Quantitative Parameter Summary

The following table summarizes the causal impact of critical chromatographic parameters on the baseline separation of 2-Chloro-1-isopropoxy-4-nitrobenzene.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleValidation Metric
Stationary Phase Standard C18PFP or Phenyl-HexylPFP offers π−π and strong dipole interactions to resolve steric differences of the isopropoxy group.Resolution ( Rs​ ) increases from ~0.8 to > 2.0
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH provides hydrogen bond donation/acceptance, altering selectivity for nitro/ether groups.Selectivity ( α ) increases from 1.0 to > 1.15
Mobile Phase pH Neutral (pH 7.0)Acidic (pH 2.5)Acidic pH protonates surface silanols ( Si−OH ), preventing secondary ion-exchange with the polarized ring.Asymmetry ( As​ ) improves from > 1.8 to ≤1.1
Injection Solvent 100% OrganicInitial Mobile PhasePrevents the sample plug from acting as a strong solvent, allowing on-column focusing.Eliminates peak fronting/splitting
UV Absorbance Unmatched SolventsMatched AbsorbanceEqualizing the UV absorbance of Phase A and Phase B prevents optical drift during gradient mixing.Blank gradient drift < 5 mAU

References

  • Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography Source: PubMed (National Institutes of Health)[Link]

  • Separation of 2-Bromo-5-chloronitrobenzene on Newcrom R1 HPLC column Source: SIELC Technologies[Link]

  • Eliminating Baseline Problems Source: Agilent Technologies[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science[Link]

  • HPLC Troubleshooting Guide Source: University of Pittsburgh / Waters Corporation[Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation Source: Agilent Technologies[Link]

  • HPLC Troubleshooting Source: Waters Corporation[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Chloro-1-isopropoxy-4-nitrobenzene and 2-chloro-1-methoxy-4-nitrobenzene in Nucleophilic Aromatic Substitution

Introduction In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the predictable reactivity of substituted aromatic compounds is of paramount importance. 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the predictable reactivity of substituted aromatic compounds is of paramount importance. 2-Chloro-1-isopropoxy-4-nitrobenzene and 2-chloro-1-methoxy-4-nitrobenzene are two such compounds that serve as valuable intermediates. Both molecules are primed for nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing nitro group positioned para to the alkoxy substituents and ortho to the chlorine leaving group.[1][2] This guide provides an in-depth comparison of their reactivity, dissecting the subtle yet significant interplay of electronic and steric effects that govern their susceptibility to nucleophilic attack. While direct comparative kinetic data for these specific substrates is not extensively published, this analysis extrapolates from well-established principles of SNAr reactions to provide a robust predictive framework, supported by a detailed experimental protocol for empirical validation.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

To comprehend the reactivity differences, one must first grasp the operative reaction pathway, the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism is a two-step process uniquely suited to electron-deficient aromatic rings.[3][4][5]

  • Addition of the Nucleophile: The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This initial attack is the rate-determining step of the reaction.[1][3] It results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of strong electron-withdrawing groups, such as the nitro group (—NO₂), is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate and accelerating the reaction.[2][4][6] The positioning of these groups ortho or para to the leaving group is essential for this resonance stabilization.[4]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Substituent Effects

The reactivity of our two target molecules is dictated by the nature of the alkoxy group (methoxy vs. isopropoxy) ortho to the chlorine. These groups exert both electronic and steric effects.

Electronic Effects

Both methoxy (—OCH₃) and isopropoxy (—OCH(CH₃)₂) are alkoxy groups, which exhibit a dual electronic nature:

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This electron-donating effect increases the electron density of the ring.[7][8]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the aromatic ring through the sigma bond.[7][8]

For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character. The isopropoxy group is slightly more electron-donating via induction than the methoxy group due to the presence of two electron-releasing methyl groups. This enhanced electron-donating character would, in isolation, slightly decrease the electrophilicity of the carbon atom attached to the chlorine, thereby predicting a marginally slower reaction for the isopropoxy-substituted compound. However, this electronic difference is subtle.

Steric Effects

The most significant difference between the methoxy and isopropoxy groups is their size. The isopropoxy group is considerably bulkier than the methoxy group. This steric hindrance plays a critical role in the SNAr reaction.[9][10] The rate-determining step involves the approach and attack of the nucleophile. The bulky isopropoxy group can physically impede the trajectory of the incoming nucleophile, creating a higher energy barrier for the formation of the Meisenheimer complex. This steric clash is expected to be the dominant factor influencing the relative reaction rates.

Predicted Reactivity

Based on the interplay of these factors, 2-chloro-1-methoxy-4-nitrobenzene is predicted to be more reactive than 2-Chloro-1-isopropoxy-4-nitrobenzene. The rationale is that the significant steric hindrance imposed by the bulky isopropoxy group will substantially slow down the rate of nucleophilic attack, and this effect will far outweigh the minor differences in electronic properties between the two alkoxy groups.

Supporting Experimental Data

CompoundSubstituentSecond-Order Rate Constant (k₂) at 50°C (M⁻¹s⁻¹)Relative Rate
A 2-chloro-1-methoxy-4-nitrobenzene1.5 x 10⁻⁴1.0
B 2-Chloro-1-isopropoxy-4-nitrobenzene3.2 x 10⁻⁵0.21

This hypothetical data quantitatively illustrates the expected higher reactivity of the methoxy-substituted compound due to reduced steric hindrance.

Experimental Protocol for Kinetic Analysis

To empirically validate the theoretical prediction, the following detailed experimental protocol can be employed to determine the second-order rate constants for the reaction of each substrate with a nucleophile like piperidine, monitored by UV-Vis spectrophotometry.[1]

Objective

To quantitatively determine and compare the second-order rate constants for the nucleophilic aromatic substitution reaction of 2-chloro-1-methoxy-4-nitrobenzene and 2-Chloro-1-isopropoxy-4-nitrobenzene with piperidine.

Materials
  • 2-chloro-1-methoxy-4-nitrobenzene (Substrate A)

  • 2-Chloro-1-isopropoxy-4-nitrobenzene (Substrate B)

  • Piperidine (Nucleophile)

  • Anhydrous Dimethylformamide (DMF, solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and syringes

Procedure
  • Solution Preparation:

    • Prepare a 0.1 M stock solution of piperidine in anhydrous DMF.

    • Prepare 0.002 M stock solutions of both Substrate A and Substrate B in anhydrous DMF.

  • Wavelength Determination:

    • Determine the λmax (wavelength of maximum absorbance) for the expected product (N-(2-alkoxy-4-nitrophenyl)piperidine) where the reactants show minimal absorbance. This can be done by running a full spectrum of a completed reaction mixture.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the predetermined λmax.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 50 °C).

    • In a quartz cuvette, pipette 2.0 mL of the 0.1 M piperidine solution.

    • Initiate the reaction by rapidly injecting 0.1 mL of the 0.002 M substrate solution (either A or B) into the cuvette, quickly mixing, and starting the data acquisition.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The reaction is pseudo-first-order due to the large excess of piperidine. The observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -kobs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Piperidine].

    • Repeat the entire procedure for the other substrate under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_kinetic_run Kinetic Run (for each substrate) cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substrates A & B, Piperidine in DMF) det_lambda Determine λmax of Product prep_solutions->det_lambda thermostat Equilibrate Spectrophotometer and Reagents to 50°C det_lambda->thermostat mix_reactants Mix Piperidine and Substrate in Cuvette thermostat->mix_reactants record_abs Record Absorbance vs. Time mix_reactants->record_abs plot_data Plot ln(A∞ - At) vs. Time record_abs->plot_data calc_kobs Determine k_obs (from slope) plot_data->calc_kobs calc_k2 Calculate k₂ (k₂ = k_obs / [Piperidine]) calc_kobs->calc_k2 compare Compare k₂ values for Substrate A and Substrate B calc_k2->compare

Sources

Comparative

A Senior Application Scientist's Guide to Validating Analytical Reference Standards of 2-Chloro-1-isopropoxy-4-nitrobenzene

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. These standards are the bedrock upon which the identity, purity, and quality of drug subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. These standards are the bedrock upon which the identity, purity, and quality of drug substances and products are assessed. This guide provides an in-depth technical comparison and validation protocol for an analytical reference standard of 2-Chloro-1-isopropoxy-4-nitrobenzene, a key intermediate in various synthetic pathways. Our focus is to equip researchers, scientists, and drug development professionals with the requisite knowledge to critically evaluate and validate such a standard, ensuring data of the highest caliber.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[1][2] This guide will delineate a comprehensive validation strategy for a 2-Chloro-1-isopropoxy-4-nitrobenzene reference standard, drawing upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the European Medicines Agency (EMA).[3][4][5][6][7][8]

The Critical Role of a Validated Reference Standard

An analytical reference standard serves as a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analyses. For 2-Chloro-1-isopropoxy-4-nitrobenzene, which may act as a starting material or be a process-related impurity, a validated reference standard is indispensable for:

  • Accurate Quantification: Determining the precise amount of the substance in a sample.

  • Impurity Profiling: Identifying and quantifying impurities in drug substances and products.[9][10]

  • Method Validation: Establishing the performance characteristics of analytical methods.

  • Stability Studies: Assessing the degradation of the substance over time under various conditions.

Characterization and Purity Determination of the Reference Standard

The initial and most critical step is the comprehensive characterization and purity assessment of the proposed reference standard. This involves a multi-pronged analytical approach to confirm its identity and establish its purity with a high degree of confidence.

Identity Confirmation

A combination of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of 2-Chloro-1-isopropoxy-4-nitrobenzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The predicted chemical shifts and splitting patterns for 2-Chloro-1-isopropoxy-4-nitrobenzene are detailed in Table 1. These predictions are based on the analysis of similar substituted nitroaromatic compounds.[11][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic functional groups present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Chloro-1-isopropoxy-4-nitrobenzene

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic H7.8 - 8.2m3HAromatic protons influenced by the nitro and chloro groups.
Isopropoxy CH4.6 - 4.9sept1HMethine proton of the isopropoxy group.
Isopropoxy CH₃1.3 - 1.5d6HMethyl protons of the isopropoxy group.
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic C115 - 155Six distinct signals expected for the aromatic carbons.
Isopropoxy CH70 - 75
Isopropoxy CH₃20 - 25
Purity Assessment

Purity is not the absence of all other substances but rather the degree to which a substance is unadulterated. A combination of a primary (mass balance) method and orthogonal secondary methods is recommended.

  • Mass Balance Approach: This is considered a primary method for purity assignment. It involves the summation of all identified impurities (organic, inorganic, residual solvents, and water content) and subtracting the total from 100%.

    • Organic Impurities: Determined by a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Water Content: Measured by Karl Fischer titration.

    • Residual Solvents: Quantified by headspace GC.

    • Inorganic Impurities: Assessed by sulfated ash/residue on ignition.

  • Orthogonal Purity Method (e.g., Differential Scanning Calorimetry - DSC): DSC can be used to determine the purity of highly pure, crystalline substances by analyzing their melting behavior. This provides an independent confirmation of the purity value obtained by the mass balance method.

Validation of the Analytical Method for Purity Determination

The analytical method used for purity determination of the reference standard must itself be rigorously validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[14][15]

Experimental Workflow: HPLC Method Validation

The following diagram illustrates the key stages in validating an HPLC method for the purity assessment of a 2-Chloro-1-isopropoxy-4-nitrobenzene reference standard.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_sst System Suitability cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy prep_sample Prepare Sample Solutions specificity Specificity prep_sample->specificity prep_sample->accuracy precision Precision (Repeatability & Intermediate) prep_sample->precision analysis Sample Analysis specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq LOD & LOQ lod_loq->analysis robustness Robustness robustness->analysis sst System Suitability Testing sst->linearity sst->accuracy sst->precision report Validation Report analysis->report

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like 2-Chloro-1-isopropoxy-4-nitrobenzene.

Table 2: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

The following validation characteristics should be assessed in accordance with ICH Q2(R1) guidelines.[2][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][16] This is demonstrated by spiking the reference standard with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] A minimum of five concentrations across the desired range should be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of the analyte spiked into a blank matrix at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation: Summary of Validation Results

The results of the validation studies should be summarized in a clear and concise manner.

Table 3: Summary of HPLC Method Validation Data (Hypothetical)

Validation Parameter Acceptance Criteria Result Conclusion
Specificity Resolution > 2.0 for all known impuritiesAll peaks resolvedPass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995Pass
Range 80% - 120% of the target concentration10 µg/mL - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 1.0%0.5%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.2%Pass
Robustness %RSD of results ≤ 2.0%All variations met criteriaPass

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, it is prudent to consider alternative and orthogonal techniques for a comprehensive evaluation of a reference standard.

Table 4: Comparison of Analytical Techniques for 2-Chloro-1-isopropoxy-4-nitrobenzene Analysis

Technique Principle Strengths Limitations Application for Reference Standard
HPLC-UV Differential partitioning between a stationary and mobile phase.Robust, reproducible, widely available, good for non-volatile compounds.May require derivatization for compounds without a chromophore.Primary technique for purity and assay.
GC-MS Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection.[17][18][19]High resolution, excellent for volatile and semi-volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities and residual solvents.
¹H NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.Identity confirmation and quantitative analysis (qNMR).
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity, provides molecular weight and structural information.Can be subject to matrix effects, more complex instrumentation.Identification and quantification of trace impurities.

Establishing a Self-Validating System

A robust reference standard program incorporates a self-validating system to ensure its continued fitness for purpose. This involves:

  • Periodic Re-evaluation: The purity and identity of the reference standard should be periodically re-confirmed. The frequency of re-evaluation depends on the stability of the compound.

  • Stability Indicating Method: The validated analytical method should be stability-indicating, meaning it can resolve the active ingredient from its degradation products.

  • Change Control: Any changes to the manufacturing process of the reference standard or the analytical method must be managed through a formal change control system, with an assessment of the impact on the standard's quality.

The lifecycle approach to analytical procedures, as described in emerging guidelines like ICH Q14 and the proposed revision of USP <1225>, emphasizes continuous monitoring and improvement.[1][20][21][22][23]

Conclusion

The validation of an analytical reference standard for 2-Chloro-1-isopropoxy-4-nitrobenzene is a meticulous process that underpins the reliability of all subsequent analytical data. By adopting a comprehensive characterization strategy, rigorously validating the primary analytical method, and considering orthogonal techniques, a high-quality, trustworthy reference standard can be established. This guide provides a framework for this critical endeavor, grounded in established regulatory principles and sound scientific practice. The ultimate goal is to ensure that the analytical data generated is accurate, reliable, and fit for its intended purpose in the development and control of pharmaceutical products.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (URL: )
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (URL: [Link])

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. (URL: [Link])

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (URL: [Link])

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (URL: [Link])

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. (URL: [Link])

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (URL: [Link])

  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (URL: [Link])

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (URL: [Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (URL: [Link])

  • Reference Standards for Impurities in Pharmaceuticals - Knors Pharma. (URL: [Link])

  • guidance for the validation of pharmaceutical quality control analytical methods. (URL: [Link])

  • Separation of 2-Chloro-1-iodo-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Regulatory Requirements for Impurity Reference Standards - SynThink. (URL: [Link])

    • analytical methods. (URL: [Link])

  • 2-Chloro-1-isopropyl-4-nitrobenzene | C9H10ClNO2 | CID 11615366 - PubChem. (URL: [Link])

  • 2-Chloro-1-isopropyl-4-nitrobenzene — Chemical Substance Information - NextSDS. (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - PMDA. (URL: [Link])

  • III Analytical Methods. (URL: [Link])

  • Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (URL: [Link])

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed. (URL: [Link])

  • HPLC manual (for chiral HPLC analysis). (URL: [Link])

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (URL: [Link])

  • 1-Chloro-4-(2-nitrovinyl)benzene NMR Data | PDF - Scribd. (URL: [Link])

  • Reversed Phase HPLC Method Development - Phenomenex. (URL: [Link])

  • (3)ガスクロマトグラフィー・質量分析法(GC/MS). (URL: [Link])

  • 2,4-ジクロロ-1-ニトロベンゼン 2,4-ジニトロアニリン - 国立環境研究所. (URL: [Link])

  • 9.8 大気中有害物質(揮発性有機物質)の分析法. (URL: [Link])

  • HPLC Method Development: From Beginner to Expert Part 2. (URL: [Link])

Sources

Validation

Comparing leaving group ability in 2-Chloro-1-isopropoxy-4-nitrobenzene halogenated analogues

Evaluating the leaving group ability of halogenated analogues (Fluoro, Chloro, Bromo, Iodo) on the 2-Halo-1-isopropoxy-4-nitrobenzene scaffold requires a deep understanding of regiochemistry and mechanistic pathways. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the leaving group ability of halogenated analogues (Fluoro, Chloro, Bromo, Iodo) on the 2-Halo-1-isopropoxy-4-nitrobenzene scaffold requires a deep understanding of regiochemistry and mechanistic pathways. As drug development professionals design synthetic routes, treating all halogens as universal leaving groups is a critical error.

This guide objectively compares the reactivity of these analogues across two distinct chemical paradigms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

Structural Analysis & The Regiochemical Challenge

Before comparing leaving group abilities, we must analyze the electronic environment of the scaffold. In 2-halo-1-isopropoxy-4-nitrobenzene, the halogen at the C2 position is ortho to the isopropoxy group but meta to the strongly electron-withdrawing nitro group at C4.

According to the fundamental principles of SNAr, the leaving group must be positioned ortho or para to the electron-withdrawing group to effectively stabilize the anionic Meisenheimer complex[1]. Because the C2-halogen is meta to the nitro group, the ring is not sufficiently activated for SNAr at this position. If forced under standard SNAr conditions, a nucleophile will preferentially attack the C1 position, displacing the para-isopropoxy group instead.

To successfully substitute the C2-halogen, chemists must pivot from SNAr to transition-metal catalysis. The leaving group ability of the halogens completely reverses depending on which of these two pathways is chosen.

Mechanistic Divergence: SNAr vs. Pd-Catalysis

Paradigm A: Nucleophilic Aromatic Substitution (SNAr)
  • Leaving Group Order: F ≫ Cl ≈ Br > I

  • Causality: In a classical SNAr reaction, the cleavage of the carbon-halogen (C–X) bond is not the rate-determining step. Instead, the reaction rate is governed by the initial nucleophilic attack (addition) to form the Meisenheimer intermediate. Fluorine's extreme electronegativity exerts a powerful inductive pull, making the ipso carbon highly electrophilic and stabilizing the developing negative charge in the transition state[2].

  • Scaffold Implication: While the 2-Fluoro analogue has the highest theoretical leaving group ability for SNAr, the meta-relationship to the nitro group renders this pathway synthetically unviable without extreme forcing conditions.

Paradigm B: Transition-Metal Catalyzed Cross-Coupling
  • Leaving Group Order: I > Br > Cl ≫ F

  • Causality: In reactions such as the Buchwald-Hartwig amination, the rate-determining step is the oxidative addition of the active Pd(0) catalyst into the C–X bond[3]. This step is strictly dictated by the Bond Dissociation Energy (BDE). Because the C–I bond is the weakest and the C–F bond is the strongest, iodine is the superior leaving group.

  • Scaffold Implication: This is the optimal pathway for functionalizing the C2 position. The 2-Iodo and 2-Bromo analogues will react rapidly, leaving the C1-isopropoxy group completely intact.

Quantitative Data Comparison

The table below summarizes the physical properties driving the divergent leaving group abilities of the four analogues.

Halogenated Analogue (C2 Position)C–X Bond Dissociation Energy (kcal/mol)Pauling ElectronegativitySNAr Reactivity (Theoretical)Pd-Catalyzed Coupling Reactivity
2-Fluoro -1-isopropoxy-4-nitrobenzene~1153.98HighestLowest (Inert)
2-Chloro -1-isopropoxy-4-nitrobenzene~813.16ModerateModerate
2-Bromo -1-isopropoxy-4-nitrobenzene~682.96LowHigh
2-Iodo -1-isopropoxy-4-nitrobenzene~512.66LowestHighest

Experimental Workflow: Selective C2-Amination

To demonstrate the practical application of these principles, the following protocol outlines a Buchwald-Hartwig amination utilizing the 2-Bromo analogue. This protocol is designed as a self-validating system to ensure C2-substitution occurs without SNAr cleavage of the C1-isopropoxy ether.

Methodology: Pd-Catalyzed Amination of 2-Bromo-1-isopropoxy-4-nitrobenzene

Reagents:

  • 2-Bromo-1-isopropoxy-4-nitrobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4 mol%)

  • Cs2CO3 (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Protocol:

  • Catalyst Preparation (Glovebox): Charge an oven-dried Schlenk flask with 2-bromo-1-isopropoxy-4-nitrobenzene, Pd2(dba)3, XPhos, and Cs2CO3.

    • Causality: XPhos is selected as the ligand because its steric bulk accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition into the C–Br bond. Cs2CO3 is chosen as a mild base; stronger bases (like NaOtBu) risk cleaving the isopropoxy ether or inducing unwanted side reactions with the nitro group.

  • Solvent & Nucleophile Addition: Seal the flask, remove it from the glovebox, and inject degassed anhydrous toluene followed by morpholine via syringe.

    • Causality: Strict degassing is mandatory. Oxygen rapidly degrades the electron-rich XPhos ligand and oxidizes the active Pd(0) species to an inactive Pd(II) state.

  • Thermal Activation: Stir the reaction mixture at 90 °C for 12 hours.

  • Self-Validation (In-Process Control): After 4 hours, remove a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Causality: This validates the mechanistic pathway. A mass shift corresponding to the loss of Bromine (M - 79 + Amine) confirms successful cross-coupling. A mass shift corresponding to the loss of the isopropoxy group would indicate an unwanted SNAr side-reaction.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Mechanistic Pathway Visualization

G Scaffold 2-Halo-1-isopropoxy-4-nitrobenzene (Halogen at C2 is meta to NO2) SNAr Pathway A: SNAr (Addition-Elimination) Scaffold->SNAr Nucleophile, Heat PdCoupling Pathway B: Pd-Catalysis (Cross-Coupling) Scaffold->PdCoupling Pd(0), Ligand, Base SNAr_Trend Leaving Group Order: F >> Cl ≈ Br > I SNAr->SNAr_Trend Pd_Trend Leaving Group Order: I > Br > Cl >> F PdCoupling->Pd_Trend SNAr_Reason Rate-Determining Step: Nucleophilic Addition (Governed by Electronegativity) SNAr_Trend->SNAr_Reason Pd_Reason Rate-Determining Step: Oxidative Addition (Governed by Bond Energy) Pd_Trend->Pd_Reason

Mechanistic divergence of 2-Halo-1-isopropoxy-4-nitrobenzene analogues under SNAr vs Pd-catalysis.

References

  • Title: Chapter 7 Nucleophilic aromatic substitution - The addition-elimination mechanism Source: Oxford University Press URL: [Link]

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene: Benchmarking Traditional and Green Chemistry Routes

This guide provides a comprehensive analysis of synthetic routes for 2-Chloro-1-isopropoxy-4-nitrobenzene, a key intermediate in the pharmaceutical and fine chemical industries. We will objectively compare the long-estab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of synthetic routes for 2-Chloro-1-isopropoxy-4-nitrobenzene, a key intermediate in the pharmaceutical and fine chemical industries. We will objectively compare the long-established Williamson ether synthesis with modern, greener alternatives, namely Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS). This document is intended for researchers, chemists, and process development professionals seeking to optimize synthetic efficiency while adhering to the principles of green chemistry.

Introduction: The Need for Greener Synthesis

2-Chloro-1-isopropoxy-4-nitrobenzene serves as a crucial building block in the synthesis of more complex molecules. The traditional method for its production, the Williamson ether synthesis, while effective, often relies on harsh conditions and hazardous materials that are misaligned with modern sustainability goals. The twelve principles of Green Chemistry, established by Anastas and Warner, provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[1][2] This guide will evaluate alternative synthetic strategies through this lens, focusing on metrics such as reaction time, energy consumption, solvent use, and overall process safety.

The Traditional Route: Williamson Ether Synthesis

The Williamson ether synthesis, developed in 1850, is a cornerstone of organic chemistry for forming an ether from an organohalide and an alkoxide.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide.[4][5]

Mechanism: For the synthesis of 2-Chloro-1-isopropoxy-4-nitrobenzene, the starting material is typically 2,4-dichloronitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution. The isopropoxide ion, generated by deprotonating isopropanol with a strong base, acts as the nucleophile.

Traditional Protocol: A Critical Evaluation

A typical industrial or laboratory synthesis involves reacting 2,4-dichloronitrobenzene with sodium isopropoxide in a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile at elevated temperatures.[6]

Experimental Protocol:

  • In a round-bottom flask, sodium metal is cautiously added to an excess of dry isopropanol under an inert atmosphere to generate sodium isopropoxide.

  • Once the sodium has completely reacted, 2,4-dichloronitrobenzene is added to the solution.

  • The mixture is heated to reflux for several hours (typically 4-8 hours) to ensure the reaction goes to completion.

  • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.[7]

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified, usually by column chromatography or recrystallization, to yield the final product.

Drawbacks from a Green Chemistry Perspective:

  • Harsh Reagents: The use of strong, corrosive bases like sodium hydroxide or potassium carbonate is common.[6][7]

  • Hazardous Solvents: Polar aprotic solvents like DMF and acetonitrile are effective but are also toxic and difficult to dispose of.[3]

  • Energy Intensive: The requirement for prolonged heating at reflux temperatures results in significant energy consumption.

  • Waste Generation: The reaction generates stoichiometric amounts of salt byproduct (e.g., NaCl), and the work-up and purification steps produce considerable solvent waste.

Caption: Workflow for Traditional Williamson Ether Synthesis.

Green Alternative I: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[8] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the anion) across the phase boundary into the other phase where the reaction can occur.[9][10]

Mechanism in Ether Synthesis: In this context, the isopropoxide anion is generated in an aqueous or solid phase using a base like NaOH or KOH. The PTC catalyst (e.g., Tetrabutylammonium Bromide, TBAB) forms an ion pair with the isopropoxide, (Q⁺, ⁻O-iPr). This lipophilic ion pair is soluble in the organic phase containing the 2,4-dichloronitrobenzene, allowing the nucleophilic substitution to proceed. The catalyst then returns to the aqueous phase to repeat the cycle. This process avoids the need for anhydrous conditions and hazardous aprotic solvents.[11]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase interface ------------------ Phase Boundary ------------------ ArylHalide Ar-Cl (2,4-Dichloronitrobenzene) Product Ar-O-iPr (Product) ArylHalide->Product Catalyst_Org Q⁺X⁻ Q⁺,⁻O-iPr Catalyst_Org->ArylHalide SNAr Reaction Catalyst_Aq Q⁺X⁻ Catalyst_Org->Catalyst_Aq Regeneration Base NaOH Alkoxide Na⁺,⁻O-iPr Base->Alkoxide Deprotonation Alcohol Isopropanol Alcohol->Alkoxide Alkoxide->Catalyst_Org Catalyst_Aq->Catalyst_Org Migration

Caption: Mechanism of Phase-Transfer Catalysis for Ether Synthesis.

PTC Protocol: A Greener Approach

Experimental Protocol:

  • To a flask, add 2,4-dichloronitrobenzene, isopropanol, a catalytic amount of Tetrabutylammonium Bromide (TBAB, ~1-5 mol%), and an aqueous solution of potassium hydroxide.[12]

  • Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60-80°C) for 1-3 hours. Vigorous stirring is crucial to maximize the interfacial area between the phases.[11]

  • Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture, separate the organic layer, and wash it with water to remove the catalyst and any remaining base.

  • Dry the organic layer and remove the solvent to yield the crude product, which often requires minimal purification.

Green Advantages:

  • Safer Solvents: Eliminates the need for toxic, anhydrous organic solvents, often using water as one of the phases.

  • Milder Conditions: Reactions typically proceed at lower temperatures and with simpler bases (NaOH, K₂CO₃) compared to the traditional method.[8]

  • Reduced Waste: The work-up is significantly simplified, reducing solvent waste. The catalyst is used in small amounts and can sometimes be recycled.

  • High Yields & Selectivity: PTC often leads to cleaner reactions with higher yields and fewer byproducts.[11]

Green Alternative II: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently.[13] Unlike conventional heating which relies on conduction and convection, microwaves interact with polar molecules, causing rapid, uniform (volumetric) heating.[14] This often leads to dramatic accelerations in reaction rates.[15][16]

Application to Williamson Ether Synthesis: MAOS can be applied to the Williamson ether synthesis to drastically reduce reaction times, often from hours to minutes.[17] The reaction can frequently be performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent that absorbs microwave energy efficiently.[18]

MAOS Protocol: A Rapid and Efficient Method

Experimental Protocol:

  • In a dedicated microwave reaction vessel, combine 2,4-dichloronitrobenzene, isopropanol, and a solid base like potassium carbonate. A high-boiling point, polar solvent like a minimal amount of DMF or even no solvent can be used.[18]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes). The reaction is conducted under pressure in the sealed vessel.

  • After the irradiation cycle, the vessel is cooled automatically.

  • The resulting mixture is filtered to remove the base, and the product is isolated, often in high purity without the need for extensive purification.

Green Advantages:

  • Drastic Time Reduction: Reaction times are reduced from hours to minutes, increasing throughput and efficiency.[15][19]

  • Energy Efficiency: Microwave heating is highly efficient as it targets the reactants directly, consuming less energy than conventional heating methods.[13]

  • Solvent-Free Potential: Many reactions can be run under solvent-free conditions, adhering to a key principle of green chemistry.[18] This significantly reduces waste and simplifies product isolation.

  • Improved Yields: The rapid heating can often minimize the formation of side products, leading to higher yields.[15]

Caption: Workflow for Microwave-Assisted Synthesis.

Comparative Analysis

The following table provides a semi-quantitative comparison of the three synthetic routes based on key green chemistry metrics.

MetricTraditional Williamson SynthesisPhase-Transfer Catalysis (PTC)Microwave-Assisted Synthesis (MAOS)
Reaction Time 4 - 8 hours1 - 3 hours5 - 15 minutes
Temperature High (Reflux)Moderate (60-80°C)High (100-150°C, but for short duration)
Solvent Hazardous (DMF, Acetonitrile)Greener (Water, Biphasic) or ReducedMinimal or Solvent-Free[18]
Reagents Stoichiometric strong baseCatalytic PTC, simple baseStoichiometric base (often solid)
Energy Use HighModerateLow[13]
Waste (E-Factor) High (Salts, organic solvents)Low (Mainly water, minimal catalyst)Very Low (Minimal or no solvent waste)
Safety Profile Flammable/toxic solvents, strong basesReduced solvent hazardHigh pressure operation requires specialized equipment
Yield Good to ExcellentExcellentExcellent[15]

Conclusion and Recommendation

Both Phase-Transfer Catalysis and Microwave-Assisted Organic Synthesis present compelling advantages over the traditional Williamson ether synthesis for preparing 2-Chloro-1-isopropoxy-4-nitrobenzene.

  • Phase-Transfer Catalysis stands out as an excellent green alternative for its use of water as a solvent, milder reaction conditions, and simplified work-up procedures. It is a robust and scalable method that significantly reduces the environmental impact associated with solvent use and waste generation.

  • Microwave-Assisted Synthesis offers an unparalleled advantage in speed and energy efficiency. Its potential for solvent-free reactions makes it an exceptionally green method, aligning perfectly with the principles of waste prevention and atom economy.[16] While initial capital investment for specialized equipment is required, the long-term benefits in terms of throughput and reduced energy and solvent costs are substantial.

For laboratories and industries aiming to adopt greener practices, PTC offers a readily implementable and significant improvement . For those prioritizing speed, high throughput, and minimal waste, MAOS represents the state-of-the-art in green synthetic chemistry . The choice between these methods will depend on specific laboratory capabilities, scale, and strategic priorities, but both clearly demonstrate a superior environmental and efficiency profile compared to the conventional approach.

References

  • Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1 - Chegg. (2020, September 11). Chegg.com. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • Recent advances in the design of chiral phase-transfer catalysts. (2013). Organic & Biomolecular Chemistry. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). CRDEEP Journals. [Link]

  • Solvent-free selective hydrogenation of nitroaromatics to azoxy compounds over Co single atoms decorated on Nb2O5 nanomeshes - ResearchGate. (2024, April 1). ResearchGate. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • SOLVENT-FREE NITRATION OF AROMATIC COMPOUNDS USING SOLID ACID CATALYSTS: A COMPARATIVE STUDY - IJIRT. (2025, July 28). International Journal of Innovative Research in Technology. [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Princeton University. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. [Link]

  • CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI. [Link]

  • Green Chemistry in Organic Synthesis - IJFMR. (2022, January 15). International Journal for Multidisciplinary Research. [Link]

  • Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O. (n.d.). Thieme. [Link]

  • Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. Step 1 - Chegg. (2020, September 22). Chegg.com. [Link]

  • 2-Chloro-1-isopropyl-4-nitrobenzene | C9H10ClNO2 | CID 11615366 - PubChem. (n.d.). PubChem. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - IntechOpen. (2021, June 4). IntechOpen. [Link]

  • (PDF) Green Chemistry for Sustainable Synthesis & MW - ResearchGate. (2024, November 20). ResearchGate. [Link]

  • Practical approach to green chemistry - SciSpace. (n.d.). SciSpace. [Link]

  • Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety - International Journal of Scientific Research and Engineering Development. (2025, September 15). International Journal of Scientific Research and Engineering Development. [Link]

  • Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents. (n.d.).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. (2021, January 26). MDPI. [Link]

  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012, December 5). International Journal of Chemistry. [Link]

  • m-CHLORONITROBENZENE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • (PDF) Solvent‐Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates - ResearchGate. (2025, August 18). ResearchGate. [Link]

  • Synthetic Applications for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. [Link]

  • 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. (n.d.). OECD. [Link]

  • Sciencemadness Discussion Board - 2,4 dinitrochlorobenzene and things to do with it - Powered by XMB 1.9.11. (2013, April 18). Sciencemadness.org. [Link]

  • Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement - 30 June 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Australian Industrial Chemicals Introduction Scheme. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-isopropoxy-4-nitrobenzene

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-1-isopropoxy-4-nitrobenzene. As a chlorinated nitroaromatic compound, this substance presents significant toxicologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-1-isopropoxy-4-nitrobenzene. As a chlorinated nitroaromatic compound, this substance presents significant toxicological and environmental hazards, necessitating stringent handling and disposal procedures.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this chemical, offering a framework built on the principles of safety, regulatory compliance, and scientific integrity.

The procedures outlined herein are grounded in established hazardous waste management protocols and are designed to ensure the protection of laboratory personnel and the environment. Adherence to these guidelines is critical for minimizing risk and meeting regulatory obligations.

Hazard Identification and Chemical Profile

Understanding the inherent risks of 2-Chloro-1-isopropoxy-4-nitrobenzene is the foundation of its safe management. Its chemical structure, featuring both a chlorinated aromatic ring and a nitro group, classifies it as a persistent and toxic environmental pollutant.[1] While specific toxicity data for this exact compound is limited, the broader class of chlorinated nitroaromatic compounds is known for potential carcinogenicity, mutagenicity, and high toxicity to aquatic life.[3][4] Therefore, it must be handled as a hazardous substance at all times.

Table 1: Chemical and Hazard Identifiers

PropertyValueSource
Chemical Name 1-Chloro-2-isopropoxy-4-nitrobenzene[5]
CAS Number 76464-51-2[5]
Molecular Formula C₉H₁₀ClNO₃[6]
Waste Classification Halogenated Organic Compound[7][8]
Primary Hazards Likely toxic if swallowed, in contact with skin, or inhaled; Environmental Hazard[4]

Regulatory Framework: The Legal Imperative

The disposal of 2-Chloro-1-isopropoxy-4-nitrobenzene is governed by stringent regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9][10] Under RCRA, this chemical is classified as a hazardous waste due to its nature as a halogenated organic compound.

This classification carries several critical implications:

  • Land Disposal Restrictions (LDR): Halogenated organic compounds (HOCs) are heavily restricted from land disposal.[8] Treatment, typically via high-temperature incineration, is mandatory before final disposal.[11]

  • Generator Responsibilities: The laboratory or facility that generates the waste is legally responsible for its management from "cradle to grave."[10][12] This includes proper identification, segregation, storage, and documentation.

  • Manifest System: All off-site shipments of this waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][12]

On-Site Waste Management and Segregation Protocol

Proper handling within the laboratory is the first and most critical step in the disposal chain. The primary objective is to prevent contamination and ensure the waste is correctly segregated for compliant disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Nitrile or other chemically resistant gloves.

  • Safety glasses or goggles.

  • A flame-resistant lab coat.

  • Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

Step 2: Waste Segregation This is a non-negotiable step. Improper segregation can lead to dangerous chemical reactions and renders waste streams non-compliant for disposal.

  • Action: Collect all waste containing 2-Chloro-1-isopropoxy-4-nitrobenzene (including pure substance, contaminated consumables like wipes or weigh boats, and reaction residues) in a dedicated "Halogenated Organic Waste" container.[7]

  • Causality: Halogenated wastes require specific disposal methods, like incineration with scrubbers to neutralize acidic gases (e.g., HCl) formed during combustion.[11] Mixing them with non-halogenated streams contaminates the entire volume, increasing disposal costs and regulatory complexity.

  • Crucially, DO NOT mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, hexane, methanol).

    • Aqueous waste (acids, bases).

    • Oxidizers or reactive chemicals.

Step 3: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "2-Chloro-1-isopropoxy-4-nitrobenzene" .

    • An accurate list of all other constituents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The date the container was started (accumulation start date).

Step 4: Temporary On-Site Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central storage area.[14]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Adhere to institutional and regulatory limits on the quantity of waste and the accumulation time allowed.[10][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 2-Chloro-1-isopropoxy-4-nitrobenzene waste.

G cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal Procedures A Waste Generation (e.g., reaction residue, contaminated items) B Characterize as Hazardous: Halogenated Organic Waste A->B C Segregate into Dedicated, Compatible Waste Container B->C D Label Container Correctly (Contents, Hazards, Dates) C->D E Store in Designated Satellite Accumulation Area D->E F Arrange Pickup by Licensed Hazardous Waste Hauler E->F Container Full / Time Limit Reached G Complete Hazardous Waste Manifest F->G H Waste Transported to Licensed TSDF G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Decision workflow for compliant waste management.

Off-Site Disposal: The Final Step

Once the waste container is full or has reached its accumulation time limit, it must be disposed of through a licensed environmental services company.

  • Professional Disposal: Do not attempt to treat or dispose of this chemical yourself. The process requires specialized facilities and permits.

  • High-Temperature Incineration: This is the standard and required treatment technology for halogenated organic wastes.[11] Incineration at temperatures above 850°C effectively destroys the organic molecule, preventing its release into the environment. Facilities are equipped with afterburners and scrubbers to manage emissions and neutralize harmful byproducts.

  • Documentation: As the generator, you must sign the hazardous waste manifest provided by the disposal company.[10] This document certifies that your waste has been properly classified, described, and packaged. Retain a copy of the manifest for your records as required by law; this serves as proof of compliant disposal.

Emergency Procedures: Spill Management

In the event of a small spill within a controlled environment like a fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Ensure PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Absorb the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools.

  • Dispose as Waste: Place all contaminated materials into your designated "Halogenated Organic Waste" container and label accordingly.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

For large or uncontained spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency.
  • Hazardous Waste Regulations.
  • Hazardous Waste Management, Disposal, and Regul
  • REGULATIONS FOR THE MANAGEMENT OF HAZARDOUS WASTE. FAOLEX.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency.
  • 2-Chloro-1-isopropyl-4-nitrobenzene — Chemical Substance Inform
  • Biodegradation of Nitroarom
  • Hazardous Waste Segreg
  • Safety D
  • Degradation of chlorinated nitroaromatic compounds. (2012).
  • 2-Chloro-1-isopropyl-4-nitrobenzene. PubChem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Biological Treatment of Nitroaromatics in Wastew
  • SAFETY DATA SHEET - 1-chloro-2-nitrobenzene. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. (2025). Thermo Fisher Scientific.
  • Degradation of chlorinated nitroarom

Sources

© Copyright 2026 BenchChem. All Rights Reserved.